Guvacine
Description
This compound is a pyridine alkaloid found in the Areca nut (also known as the Betel nut). It is an experimental drug with no approved indication. Experimental studies are still being investigated to determine all of the physiological effects and mechanisms of action of this compound. Currently it has been determined that this compound is a specific GABA reuptake inhibitor with no significant affinity at GABA receptors.
This compound has been reported in Areca catechu with data available.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h2,7H,1,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDZOWFRBNTPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871702 | |
| Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, and almost insoluble in 100% alcohol, ether, chloroform, and benzene. | |
| Record name | Guvacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
498-96-4 | |
| Record name | Guvacine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guvacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUVACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41538P325K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Guvacine's Mechanism of Action on GABA Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacine, a naturally occurring alkaloid derived from the areca nut, functions as a competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, this compound elevates extracellular GABA concentrations, thereby enhancing inhibitory neurotransmission. This guide provides a comprehensive overview of the mechanism of action of this compound on the four major GABA transporter subtypes: GAT-1, GAT-2, GAT-3, and BGT-1. It includes a detailed summary of its inhibitory potency, the experimental protocols used for its characterization, and a discussion of its impact on GABAergic signaling pathways.
Introduction to GABA Transporters and this compound
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition.[1] GABA transporters (GATs) are a family of sodium- and chloride-dependent transmembrane proteins responsible for the reuptake of GABA from the extracellular space into presynaptic neurons and surrounding glial cells, thus terminating its synaptic action.[2] Four distinct GABA transporter subtypes have been identified: GAT-1 (SLC6A1), GAT-2 (SLC6A13), GAT-3 (SLC6A11), and the betaine/GABA transporter 1 (BGT-1; SLC6A12).[3]
This compound, a pyridine alkaloid, is a well-established competitive inhibitor of GABA transporters.[4] Its ability to block GABA reuptake leads to an accumulation of GABA in the synaptic cleft, which in turn potentiates the activity of postsynaptic GABA receptors.[5] This mechanism underlies its potential as a pharmacological tool for studying the GABAergic system and as a lead compound for the development of therapeutics for neurological disorders characterized by GABAergic dysfunction, such as epilepsy and anxiety.[5]
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified against the four human and rat GABA transporter subtypes using radiolabeled GABA uptake assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Transporter Subtype | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 14 | [6] |
| Rat | 39 | [6][7] | |
| GAT-2 | Rat | 58 | [6][7] |
| GAT-3 | Human | 119 | [6] |
| Rat | 378 | [6][7] | |
| BGT-1 | Human | 1870 | [6] |
Note: Some literature may refer to BGT-1 as GAT-4 in mice.[4]
The data indicates that this compound exhibits a modest selectivity for GAT-1, particularly in humans, over the other transporter subtypes.
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor at the GABA binding site on the transporters. This means that this compound directly competes with GABA for binding to the transporter protein. Molecular modeling studies and structural analyses of GAT-1 suggest that the binding of GABA and its analogs, like this compound, occurs within a central binding pocket accessible from the extracellular side.[8][9] The binding of this compound to the transporter prevents the conformational changes necessary for the translocation of GABA across the cell membrane, thereby inhibiting the reuptake process.
This compound Binding Site and Structural Basis of Selectivity
While a crystal structure of this compound in complex with a GABA transporter is not yet available, insights into its binding mode can be inferred from homology models based on the bacterial leucine transporter (LeuT) and cryo-electron microscopy structures of GAT-1 in complex with other inhibitors like tiagabine.[8][10][11] The binding of small ligands like GABA and this compound is understood to occur in an extended conformation within the S1 binding site.[8] Key interactions likely involve hydrogen bonds between the carboxylate and amino groups of this compound and polar residues within the binding pocket, as well as interactions with the co-transported sodium ions.[12][13]
The modest selectivity of this compound for GAT-1 over other subtypes is attributed to differences in the amino acid residues lining the binding pocket. For instance, a key residue in GAT-1 (tyrosine at position 60) is replaced by a glutamate in GAT-2 and GAT-3, which may alter the binding affinity of certain inhibitors.[9][14]
Experimental Protocols
The inhibitory activity of this compound on GABA transporters is primarily determined using [³H]GABA uptake assays in either cultured cell lines expressing a specific transporter subtype or in preparations of isolated nerve terminals (synaptosomes).
[³H]GABA Uptake Assay in HEK293 Cells
This protocol describes a typical procedure for assessing this compound's inhibitory effect on a specific human GABA transporter subtype heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
HEK293 cells stably transfected with the human GAT-1, GAT-2, GAT-3, or BGT-1 gene
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
[³H]GABA (radioligand)
-
Unlabeled GABA
-
This compound hydrochloride
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the stably transfected HEK293 cells in appropriate flasks or multi-well plates until they reach a suitable confluency.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed assay buffer.
-
Pre-incubation: Add assay buffer containing various concentrations of this compound to the cells and pre-incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: Initiate the GABA uptake by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well.
-
Incubation: Incubate the cells for a short period (e.g., 1-10 minutes) to allow for GABA uptake. This incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor, like tiagabine for GAT-1) from the total uptake. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
[³H]GABA Uptake Assay in Rat Brain Synaptosomes
This protocol outlines the procedure for measuring this compound's effect on GABA uptake in a more physiologically relevant preparation of nerve terminals.
Materials:
-
Rat brain tissue (e.g., cortex or whole brain)
-
Sucrose buffer (e.g., 0.32 M sucrose)
-
Homogenizer
-
Refrigerated centrifuge
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
[³H]GABA
-
Unlabeled GABA
-
This compound hydrochloride
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold sucrose buffer.[15][16]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[15]
-
Centrifuge the resulting supernatant at a higher speed (e.g., 12,000-20,000 x g for 20 minutes) to pellet the crude synaptosomes.[15][16]
-
Resuspend the synaptosomal pellet in the assay buffer.
-
-
Uptake Assay: The subsequent steps for the uptake assay are similar to those described for the cell-based assay, involving pre-incubation with this compound, initiation of uptake with [³H]GABA, a short incubation period, termination of uptake by rapid filtration or washing, and measurement of radioactivity.
Signaling Pathways and Downstream Effects
By inhibiting GABA transporters, this compound indirectly modulates GABAergic signaling. The primary consequence of GAT inhibition is an increase in the concentration and residence time of GABA in the synaptic cleft. This leads to enhanced activation of both ionotropic GABAA receptors and metabotropic GABAB receptors on postsynaptic neurons.
Enhanced GABAA Receptor-Mediated Signaling
GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[6] When activated by GABA, they mediate a rapid influx of Cl⁻ into the neuron, leading to hyperpolarization of the postsynaptic membrane and a decrease in the likelihood of action potential firing.[17] By increasing the availability of GABA, this compound potentiates this inhibitory postsynaptic potential (IPSP), resulting in a more profound and prolonged inhibition of the postsynaptic neuron.
Enhanced GABAB Receptor-Mediated Signaling
GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation by GABA, initiate a slower and more prolonged inhibitory response.[18] They are coupled via G-proteins to the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium (K⁺) channels, as well as the inhibition of voltage-gated calcium (Ca²⁺) channels.[18] The activation of K⁺ channels leads to a hyperpolarizing efflux of K⁺, while the inhibition of Ca²⁺ channels reduces neurotransmitter release from presynaptic terminals. This compound-induced elevation of synaptic GABA can therefore lead to a sustained modulation of neuronal excitability and neurotransmitter release through these GABAB-mediated pathways.
Visualizations
This compound's Mechanism of Action on GABA Transporters
Caption: Competitive inhibition of GABA transporter by this compound.
Experimental Workflow for [³H]GABA Uptake Assay
Caption: Workflow for a [³H]GABA uptake inhibition assay.
Downstream Signaling Effects of GAT Inhibition by this compound
Caption: Downstream effects of GAT inhibition by this compound.
Conclusion
This compound serves as a valuable pharmacological tool for the study of the GABAergic system. Its mechanism of action as a competitive inhibitor of GABA transporters, with a modest preference for GAT-1, is well-characterized. By preventing GABA reuptake, this compound enhances both fast and slow inhibitory neurotransmission through the potentiation of GABAA and GABAB receptor signaling. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other GABA transporter inhibitors, which hold promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. structural-insights-into-gaba-transport-inhibition-using-an-engineered-neurotransmitter-transporter - Ask this paper | Bohrium [bohrium.com]
- 5. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Insights into binding events of GABA- and Tiagabine- analogues in the Gamma-Aminobutyric Acid Transporter 1 by means of Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of GABA reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Steered Molecular Dynamics Study of Binding and Translocation Processes in the GABA Transporter | PLOS One [journals.plos.org]
- 13. Interaction of GAT1 with sodium ions: from efficient recruitment to stabilisation of substrate and conformation [elifesciences.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 17. GABA receptor - Wikipedia [en.wikipedia.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
Guvacine from Areca catechu: A Technical Guide to Natural Sourcing and Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of guvacine, a pyridine alkaloid naturally occurring in the nut of the Areca catechu palm. This compound is of significant interest to the scientific community, primarily for its activity as a specific gamma-aminobutyric acid (GABA) reuptake inhibitor.[1][2][3] This guide details its natural abundance, outlines detailed protocols for its extraction and isolation, and presents its mechanism of action through signaling pathway diagrams.
Natural Source and Quantitative Distribution
This compound is one of the primary alkaloids found in the nut of Areca catechu, commonly known as the betel nut.[1] The alkaloid composition of the areca nut is complex, also containing arecoline, arecaidine, and guvacoline.[4][5][6][7][8] The total alkaloid content in the areca nut ranges from 0.3% to 0.7%.[5][9]
The concentration of individual alkaloids, including this compound, varies significantly depending on the maturity of the nut. While arecoline is often the most abundant alkaloid in young, green areca nuts, the concentration of this compound can be almost three times higher than that of arecoline in mature nuts.[9][10] this compound levels in various dried areca nut products have been found to range from 1.39 to 8.16 mg/g, often accounting for more than 50% of the total alkaloid content.[11]
Table 1: Quantitative Analysis of this compound in Areca catechu
| Component | Part of Plant | Method of Analysis | Reported Concentration | Reference |
|---|---|---|---|---|
| This compound | Fresh Seeds (Nut) | Not Specified | 0.19–0.72% | [9][10] |
| This compound | Dried Areca Nut Products | LC-MS/MS | 1.39 - 8.16 mg/g | [11] |
| Total Alkaloids | Dried Nut | Not Specified | 0.2% - 1.7% by weight | [12] |
| Total Alkaloids | Nut | Not Specified | 0.3% - 0.7% |[5][9] |
Extraction Methodologies
The extraction of this compound from Areca catechu nuts involves several methodologies, ranging from traditional solvent-based techniques to modern supercritical fluid extraction. A critical aspect of this compound extraction is its relationship with guvacoline, a methyl ester alkaloid also present in the nut.[12][13] Under basic conditions, such as the addition of lime (calcium hydroxide) during traditional betel quid preparation, guvacoline is hydrolyzed into this compound.[13] This transformation can also be intentionally induced during the extraction process to increase the yield of this compound.[12]
Key Extraction Techniques:
-
Solvent Extraction: This is a common method for extracting alkaloids. Organic solvents like methanol, ethanol, or hydroalcoholic mixtures are used.[13][14][15] Cold maceration is one such technique that avoids heat, thereby preserving thermolabile constituents.[14] The process typically involves soaking the powdered plant material in the chosen solvent for an extended period, followed by filtration and concentration of the extract.[14][16]
-
Supercritical Fluid Extraction (SFE): A more advanced, "green" technique involves using supercritical CO2.[12] In this method, the ground areca nut powder is dissolved in an alcohol and subjected to supercritical CO2 at high pressure (200-600 bar) and controlled temperature (20-70°C), resulting in an extract in the form of a paste, oil, or resin.[12]
-
Base-Catalyzed Hydrolysis: To maximize the this compound yield, a specific step can be included to convert guvacoline to this compound. This involves treating an aqueous solution of the extract with a suitable chemical base to raise the pH to between 8.0 and 12.0 for a period of 15 minutes to 2.5 hours, which facilitates the cleavage of the methyl ester.[12]
Experimental Protocols
This section provides detailed, synthesized protocols for the extraction and isolation of this compound based on methodologies described in the literature.
Protocol 1: Hydroalcoholic Cold Maceration and Isolation
This protocol is adapted from general phytochemical extraction procedures and is suitable for laboratory-scale extraction.[14][17]
Objective: To extract and isolate this compound from dried Areca catechu nuts.
Materials:
-
Dried, ripe Areca catechu nuts
-
Ethanol (95%)
-
Distilled water
-
Silica gel (60-120 mesh) for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, chloroform, ethyl acetate, methanol)
-
Standard laboratory glassware, grinder, and filtration apparatus
Methodology:
-
Sample Preparation: Dry the Areca catechu nuts to a constant weight and grind them into a coarse powder.
-
Extraction (Cold Maceration):
-
Place 100 g of the powdered nut material into a glass-stoppered flask.[14]
-
Add 200 mL of a hydroalcoholic solvent (1:1 ethanol:water).[14]
-
Seal the flask and let it stand for 6-7 hours, with intermittent shaking.[14]
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude hydroalcoholic extract.
-
-
Purification (Column Chromatography):
-
Prepare a slurry of the crude extract by mixing it with a small amount of silica gel.[17]
-
Pack a glass column with silica gel suspended in a non-polar solvent like hexane.[17]
-
Load the dried slurry onto the top of the column.
-
Elute the column with a gradient of solvents, starting with non-polar (e.g., hexane) and gradually increasing the polarity by adding solvents like chloroform, ethyl acetate, and finally methanol.[17]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pool the fractions that show the presence of this compound (identified by comparison with a standard).
-
-
Isolation (Recrystallization):
-
Concentrate the pooled fractions containing this compound.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and allow it to recrystallize under refrigeration to obtain purified this compound crystals.[17]
-
-
Quantification and Characterization: The identity and purity of the isolated this compound can be confirmed using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][11]
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol is based on the SFE process described for areca nut alkaloids.[12]
Objective: To extract alkaloids, including this compound, using supercritical CO2.
Materials:
-
Dried, powdered Areca catechu nuts
-
Alcohol (e.g., ethanol)
-
Supercritical fluid extractor system
Methodology:
-
Sample Preparation: Isolate, dry, and grind the Areca catechu nuts into a powder.[12]
-
Solubilization: Dissolve the powdered material in alcohol.[12]
-
Supercritical Extraction:
-
Collection: Collect the resulting extracted material, which may be in a paste, oil, or resin form.[12] This extract will contain a mixture of alkaloids and other compounds and will require further purification as described in Protocol 1.
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the extraction and isolation of this compound from Areca catechu nuts is a multi-step process that begins with raw plant material and ends with a purified, characterized compound.
Caption: Generalized workflow for this compound extraction and isolation.
Signaling Pathway: Inhibition of GABA Reuptake
This compound's primary pharmacological action is the inhibition of GABA reuptake from the synaptic cleft. It acts as a competitive inhibitor of GABA transporters (GATs), primarily GAT-1 and GAT-3, which are located on the presynaptic neuron and surrounding glial cells.[1][2] This action increases the concentration and residence time of GABA in the synapse, enhancing GABAergic neurotransmission.
Table 2: Inhibitory Activity of this compound on Rat GABA Transporters
| Transporter | IC50 Value | Reference |
|---|---|---|
| GAT-1 | 39 µM | [2] |
| GAT-2 | 58 µM | [2] |
| GAT-3 | 378 µM |[2] |
Caption: this compound inhibits the GABA transporter (GAT), blocking GABA reuptake.
References
- 1. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. oatext.com [oatext.com]
- 5. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. researchgate.net [researchgate.net]
- 8. ijraset.com [ijraset.com]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive Components of Areca Nut: An Overview of Their Positive Impacts Targeting Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20050053678A1 - Methods and compositions for betel nut chewing gum - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pnrjournal.com [pnrjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. plantarchives.org [plantarchives.org]
- 17. Isolation and characterization of quinine from Polygonatum verticillatum: A new marker approach to identify substitution and adulteration - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of Guvacine hydrochloride
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental protocols related to Guvacine hydrochloride, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identity
This compound hydrochloride is the hydrochloride salt of this compound, a pyridine alkaloid naturally found in the nut of the Areca catechu palm.[1][2] It is classified as a beta-amino acid, a tetrahydropyridine, and an alpha,beta-unsaturated monocarboxylic acid.[3]
-
IUPAC Name: 1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride[2]
-
CAS Number: 6027-91-4[4]
-
Molecular Formula: C₆H₁₀ClNO₂[2]
-
Canonical SMILES: Cl.OC(=O)C1=CCCNC1[5]
-
InChI Key: FGNUNVVTHHKDAM-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 163.60 g/mol | [2] |
| Melting Point | 306 - 309 °C | [3] |
| Solubility | Soluble in water. Almost insoluble in 100% alcohol, ether, chloroform, and benzene. | [3] |
| pKa (Strongest Acidic) | 3.57 | [2] |
| pKa (Strongest Basic) | 9.77 | [2] |
| logP | -2.2 | [2] |
| Polar Surface Area | 49.33 Ų | [2] |
Pharmacology
Mechanism of Action:
This compound hydrochloride is a specific inhibitor of γ-aminobutyric acid (GABA) transporters (GATs).[1][6] It functions by binding to presynaptic GABA reuptake transporters, thereby preventing the reuptake of GABA from the synaptic cleft.[1][3] This leads to an increase in the concentration and duration of action of GABA in the synapse. Notably, this compound has no significant affinity for postsynaptic GABA receptors.[1][3]
The inhibitory activity of this compound hydrochloride shows modest selectivity for different GAT subtypes.[6][7]
Caption: Mechanism of action of this compound hydrochloride as a GABA reuptake inhibitor.
Quantitative Pharmacological Data:
The inhibitory potency of this compound hydrochloride against various GABA transporters is summarized below.
| Transporter | Species | IC₅₀ (μM) | Source |
| GAT-1 | Human | 14 | [6][7][8] |
| GAT-1 | Rat | 39 | [6][7][9][10] |
| GAT-2 | Rat | 58 | [6][7][8][9][10] |
| GAT-3 | Human | 119 | [6][7][8] |
| GAT-3 | Rat | 378 | [6][7][9][10] |
| BGT-1 | Human | 1870 | [6][7][8] |
This compound also inhibits the uptake of GABA and β-alanine in native tissues with the following IC₅₀ values:[7]
-
Cat Spinal Cord: 23 ± 2 μM (GABA), 66 ± 11 μM (β-alanine)
-
Rat Cerebral Cortex: 8 ± 1 μM (GABA), 123 ± 28 μM (β-alanine)
Experimental Protocols
In Vitro GABA Uptake Inhibition Assay:
This protocol describes a cell-based assay to determine the inhibitory effect of compounds like this compound hydrochloride on GABA uptake.[11]
Workflow Diagram:
Caption: Workflow for an in vitro GABA uptake inhibition assay.
Methodology:
-
Cell Culture: Cells (e.g., cell lines stably expressing specific GAT subtypes) are grown in 24-well plates to an appropriate confluency.
-
Washing and Equilibration: The cell monolayers are washed three times with Hepes-buffered saline (HBS; containing in mM: 150 NaCl, 20 Hepes, 1 CaCl₂, 10 glucose, 5 KCl, 1 MgCl₂; pH 7.4). The plates are then allowed to equilibrate on a 37°C slide warmer for 10 minutes.
-
Compound Addition: After equilibration, the medium is removed, and the test compound (e.g., this compound hydrochloride at various concentrations) dissolved in HBS is added to each well (e.g., 450 µL/well). Non-specific uptake is determined in parallel wells containing a high concentration of unlabeled GABA (e.g., 1 mM).
-
Transport Initiation: GABA transport is initiated by adding a concentrated solution of [³H]GABA in HBS to each well (e.g., 50 µL to achieve a final concentration of 50 nM).
-
Incubation: The plates are incubated at 37°C for 10 minutes.
-
Termination of Uptake: The uptake is terminated by rapidly washing the plates three times with ice-cold HBS using a multi-well plate washer.
-
Cell Lysis and Scintillation Counting: The cells are solubilized with 0.05% sodium deoxycholate/0.1 N NaOH. An aliquot is then neutralized with 1 N HCl, and the radioactivity is measured using a scintillation counter.
-
Protein Quantification: The protein concentration in an aliquot of the solubilized cells is determined using a standard protein assay kit (e.g., BCA or Bradford assay).
-
Data Analysis: Specific GABA uptake is calculated by subtracting the non-specific uptake from the total uptake. The data are then normalized to the protein content. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
Synthesis
Safety Information
This compound hydrochloride is associated with the following hazard classifications:[4]
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | C6H10ClNO2 | CID 11957555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound hydrochloride | CAS 6027-91-4 | Tocris Bioscience [tocris.com]
- 9. This compound | CAS#:498-96-4 | Chemsrc [chemsrc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
Guvacine as a Competitive Inhibitor of GABA Reuptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Guvacine, a key pharmacological tool in the study of the GABAergic system. This compound, an alkaloid derived from the nut of the Areca catechu palm, is a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) reuptake. By blocking the GABA transporters (GATs), this compound elevates extracellular GABA levels, thereby potentiating GABAergic neurotransmission. This guide details its mechanism of action, quantitative inhibitory profile, the experimental protocols used for its characterization, and key signaling pathways involved.
Mechanism of Action: Competitive Inhibition of GABA Transporters
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action in the synaptic cleft is terminated by reuptake into presynaptic neurons and surrounding glial cells through the action of four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1][2] These transporters are sodium- and chloride-dependent symporters that play a crucial role in maintaining the balance of synaptic inhibition.
This compound exerts its effects by acting as a competitive inhibitor at these GABA transporters. Structurally similar to GABA, this compound binds to the same recognition site on the GATs, thereby preventing the binding and subsequent translocation of GABA from the synaptic cleft back into the cell. This competitive antagonism leads to a transient increase in the synaptic concentration of GABA, enhancing the activation of postsynaptic GABA receptors and prolonging the inhibitory signal. While this compound is a potent inhibitor, it is also reported to be a substrate for the transporters, meaning it can be transported into the cell, albeit at a much lower rate than GABA.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified against various GAT subtypes, primarily through the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to inhibit 50% of the GABA uptake activity under specific experimental conditions. While Ki (inhibition constant) values provide a more direct measure of binding affinity, IC50 values are more commonly reported for this compound in the literature.
| Transporter Subtype | Species | IC50 (µM) | Reference |
| GAT-1 | Rat | 39 | [3] |
| GAT-2 | Rat | 58 | [3] |
| GAT-3 | Rat | 378 | [3] |
Note: Further studies are required to determine the Ki values of this compound for all GAT subtypes to provide a more complete quantitative comparison of its binding affinity.
Experimental Protocols
The characterization of this compound's inhibitory activity on GABA transporters relies on well-established in vitro assays. The following are detailed methodologies for two key experimental approaches.
[³H]GABA Uptake Assay
This assay directly measures the inhibition of GABA transport into cells or synaptosomes.
Objective: To determine the IC50 value of this compound for the inhibition of GABA uptake by specific GAT subtypes.
Materials:
-
Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells) or prepared synaptosomes.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
This compound hydrochloride.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Cell Culture and Plating: Culture the GAT-expressing cells to confluency and seed them into 96-well microplates. Allow the cells to adhere and grow for 24-48 hours.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Pre-incubation: Wash the cells with pre-warmed assay buffer. Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: Add a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail to each well.
-
Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells. Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand that binds to the GABA transporter.
Objective: To determine the binding affinity (Ki) of this compound for a specific GAT subtype.
Materials:
-
Membrane preparations from cells expressing a specific GAT subtype.
-
A suitable radioligand (e.g., [³H]tiagabine for GAT-1).
-
This compound hydrochloride.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GAT of interest and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specifically bound radioligand at each this compound concentration by subtracting the non-specific binding (measured in the presence of a high concentration of a known GAT inhibitor). Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
GABAergic Synapse and this compound's Site of Action
The following diagram illustrates the key components of a GABAergic synapse and highlights the mechanism of GABA reuptake and its inhibition by this compound.
Caption: GABAergic synapse showing GABA synthesis, release, and reuptake, with this compound's inhibitory action.
Experimental Workflow for Characterizing a GAT Inhibitor
The following diagram outlines a typical workflow for the preclinical characterization of a potential GABA reuptake inhibitor like this compound.
Caption: A typical experimental workflow for characterizing a novel GABA reuptake inhibitor.
Logical Relationship of Competitive Inhibition
The following diagram illustrates the logical relationship of competitive inhibition at the GABA transporter.
Caption: Logical diagram of competitive inhibition at the GABA transporter binding site.
References
- 1. Gaba-At Inhibitors: Design, Synthesis, Pharmacological Characterization, Molecular Docking and Admet Studies [gcris.yyu.edu.tr]
- 2. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
Guvacine's Affinity for GAT-1, GAT-2, and GAT-3 Subtypes: A Technical Guide
Introduction
Guvacine, a pyridine alkaloid naturally found in the nut of the Areca catechu tree, is recognized as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1] It exerts its effects by binding to GABA transporters (GATs), which are critical for regulating GABA levels in the synaptic cleft.[2] Understanding the specific affinity of this compound for different GAT subtypes is crucial for its application as a pharmacological tool and as a scaffold for developing novel therapeutics targeting the GABAergic system. This guide provides a detailed overview of this compound's binding affinity for GAT-1, GAT-2, and GAT-3, the experimental protocols used to determine these affinities, and a visual representation of the associated workflows.
Data Presentation: this compound's Inhibitory Potency
This compound's affinity for GABA transporter subtypes is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of GABA uptake. The data reveals that this compound exhibits modest selectivity for GAT-1 over other subtypes.[3]
| Transporter Subtype | Species | IC50 (μM) |
| GAT-1 | Human | 14[3] |
| Rat | 39[1][3] | |
| GAT-2 | Rat | 58[1][3] |
| GAT-3 | Human | 119[3] |
| Rat | 378[1][3] |
Table 1: Comparative IC50 values of this compound for GAT subtypes.
The data indicates that this compound is most potent at inhibiting human GAT-1, followed by rat GAT-1 and GAT-2. Its lowest affinity is for the GAT-3 subtype in both species.
Visualization of this compound's GAT Affinity
The following diagram illustrates the hierarchical binding affinity of this compound for the different GAT subtypes based on the compiled IC50 data. A lower IC50 value corresponds to a higher binding affinity.
Caption: this compound's preferential binding affinity for GAT subtypes.
Experimental Protocols: GABA Uptake Inhibition Assay
The determination of this compound's IC50 values is primarily achieved through GABA uptake inhibition assays.[4] These assays measure the ability of a compound to compete with a radiolabeled substrate, typically [3H]GABA, for transport into cells expressing a specific GAT subtype.
Cell Culture and Transporter Expression
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous transporter expression and high transfection efficiency.[4]
-
Transfection: Cells are stably or transiently transfected with plasmids encoding the specific human or rat GAT subtype (GAT-1, GAT-2, or GAT-3).[4]
-
Culture: Transfected cells are cultured to an appropriate density (e.g., 50,000 cells per well in a 96-well plate) in a suitable medium before the assay.[5][6]
Radioligand Uptake Assay Procedure
-
Preparation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., a Krebs-Ringer-HEPES buffer).
-
Inhibitor Incubation: Cells are pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature or 37°C with various concentrations of this compound. A control group with no inhibitor is included to determine maximum uptake.
-
Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]GABA mixed with non-radiolabeled GABA.
-
Incubation: The cells are incubated for a short period (e.g., 1-10 minutes) to allow for the uptake of [3H]GABA. This phase is critical and must be timed precisely to ensure measurement of the initial transport rate.
-
Termination of Uptake: The reaction is rapidly terminated by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [3H]GABA.
-
Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based solution) to release the internalized [3H]GABA.
-
Quantification: The lysate is transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter. The counts are proportional to the amount of [3H]GABA taken up by the cells.
Data Analysis
-
The raw data (counts per minute) are converted to percentage inhibition relative to the control wells (no this compound).
-
The percentage inhibition is plotted against the logarithm of the this compound concentration.
-
A non-linear regression analysis (e.g., a four-parameter logistic curve) is used to fit the data and determine the IC50 value.
Experimental Workflow Visualization
The diagram below outlines the key steps in a typical GABA uptake inhibition assay used to determine the potency of inhibitors like this compound.
Caption: Workflow of a [3H]GABA uptake inhibition assay.
This compound serves as a valuable pharmacological tool for studying the GABAergic system, demonstrating a clear, albeit modest, selectivity for the GAT-1 transporter over GAT-2 and GAT-3. The standardized in vitro GABA uptake assays, utilizing cell lines expressing specific transporter subtypes, provide a robust method for quantifying the inhibitory potency of this compound and its derivatives. This detailed understanding of its affinity profile is essential for researchers investigating the distinct physiological roles of GAT subtypes and for drug development professionals aiming to design more potent and selective GABA uptake inhibitors for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
Foundational Research on Guvacine's Effects on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacine, a naturally occurring alkaloid found in the nut of the areca palm (Areca catechu), is a competitive inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft, this compound effectively increases the concentration and prolongs the action of GABA at its receptors. This potentiation of GABAergic neurotransmission leads to a general reduction in neuronal excitability, a mechanism that is of significant interest for the development of therapeutics targeting neurological disorders characterized by hyperexcitability, such as epilepsy and neuropathic pain. This technical guide provides an in-depth overview of the foundational research on this compound's effects on neuronal excitability, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Mechanism of Action: GAT-1 Inhibition
This compound's primary molecular target is the GAT-1, a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. GAT-1 is predominantly expressed on presynaptic terminals of GABAergic neurons and on surrounding glial cells, where it plays a crucial role in terminating GABAergic signaling by removing GABA from the extracellular space.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound modulates neuronal excitability.
Methodological & Application
Application Note: Protocol for Preparing Guvacine Hydrochloride Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract
Guvacine hydrochloride is a pyridine alkaloid that acts as a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) transporters (GATs).[1][2][3] It is widely used in neuroscience research to study the role of GABAergic signaling by preventing the reuptake of GABA from the synaptic cleft, thereby increasing its extracellular concentration.[4][5] Accurate and consistent preparation of this compound hydrochloride stock solutions is critical for obtaining reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound hydrochloride stock solutions.
Quantitative Data Summary
The physicochemical properties of this compound hydrochloride are summarized below. This data is essential for accurate calculations and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂·HCl | |
| Molecular Weight | 163.6 g/mol | |
| CAS Number | 6027-91-4 | [6] |
| Appearance | White to off-white solid | N/A |
| Solubility (Water) | Soluble up to 100 mM | |
| Solubility (DMSO) | 16 mg/mL (~97.8 mM) | [1] |
| Solubility (0.9% Saline) | 33 mg/mL (~201.7 mM) | [7] |
| Storage (Solid Form) | Room Temperature | |
| Storage (Stock Solution) | -20°C (short-term) or -80°C (long-term) | Standard Practice |
| IC₅₀ Values | hGAT-1: 14 µM, rGAT-2: 58 µM, hGAT-3: 119 µM | [1] |
Mechanism of Action: Inhibition of GABA Reuptake
This compound hydrochloride's primary mechanism of action is the inhibition of GABA transporters (GATs) located on the presynaptic neuron and surrounding glial cells. By blocking these transporters, this compound prevents the reuptake of GABA from the synaptic cleft, leading to an accumulation of GABA and enhanced activation of postsynaptic GABA receptors.
Caption: Mechanism of this compound HCl action on a GABAergic synapse.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 100 mM stock solution of this compound hydrochloride. The final concentration can be adjusted based on experimental needs by modifying the initial mass of the compound.
3.1. Materials and Equipment
-
This compound hydrochloride powder (CAS 6027-91-4)
-
Sterile, nuclease-free water or cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes and micropipettes with sterile tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile, light-protecting cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Safety Precautions
-
This compound hydrochloride may cause skin and serious eye irritation.[6] Handle with care in a well-ventilated area or chemical hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, throughout the procedure.
3.3. Step-by-Step Procedure
-
Calculation: To prepare a 100 mM stock solution, use the following formula:
-
Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 10 mL of 100 mM stock:
-
Mass (g) = 0.1 mol/L x 0.01 L x 163.6 g/mol = 0.1636 g (or 163.6 mg)
-
-
Weighing: Carefully weigh the calculated amount of this compound hydrochloride powder using an analytical balance and transfer it to a sterile conical tube.
-
Solubilization:
-
Add the desired solvent (e.g., sterile water) to the conical tube containing the powder. Add approximately 80% of the final volume to allow for mixing.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
-
Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume and mix gently by inversion.
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination, ensuring the solution is suitable for cell culture.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protecting cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each vial clearly with the compound name ("this compound HCl"), concentration (100 mM), preparation date, and your initials.
-
Store the aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years).
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound hydrochloride stock solution.
Caption: Workflow for preparing this compound hydrochloride stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound Hydrochloride | C6H10ClNO2 | CID 11957555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Guvacine as a Pharmacological Tool to Investigate Epilepsy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacine, a natural alkaloid found in the areca nut, serves as a valuable pharmacological tool for investigating the role of the GABAergic system in epilepsy.[1][2] As a competitive inhibitor of the GABA transporter 1 (GAT-1), this compound effectively blocks the reuptake of GABA from the synaptic cleft, thereby enhancing GABAergic neurotransmission.[3][4] This mechanism of action makes it a subject of interest in the study of seizure disorders, where an imbalance in excitatory and inhibitory signaling is a key pathological feature. These application notes provide detailed protocols for utilizing this compound in common preclinical epilepsy models and summarize its quantitative effects on seizure parameters.
Mechanism of Action
This compound selectively inhibits GAT-1, a crucial protein responsible for clearing GABA from the synapse. By blocking GAT-1, this compound increases the concentration and prolongs the presence of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors. This potentiation of inhibitory signaling helps to counteract the excessive neuronal excitation that characterizes epileptic seizures. Derivatives of this compound, such as SK&F 100330A, have been developed to enhance its potency and oral bioavailability.[3]
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound action at the GABAergic synapse.
Data Presentation
The following tables summarize the quantitative effects of this compound and its derivatives in various in vitro and in vivo epilepsy models.
Table 1: In Vitro Inhibition of GABA Transporters by this compound and Derivatives
| Compound | Transporter | Preparation | IC50 | Reference |
| This compound | GAT-1 | Rat Brain Synaptosomes | ~20 µM | [3] |
| SK&F 100330A | GAT-1 | Rat Brain Synaptosomes | ~1 µM | [3] |
| NO-711 | GAT-1 | Rat Neocortical Cultures | 42 nM | [5] |
Table 2: Anticonvulsant Effects of this compound Derivatives in Rodent Seizure Models
| Compound | Animal Model | Species | Route | Dose (mg/kg) | Effect | Reference |
| SK&F 100330A | PTZ-induced convulsions | Rat | i.p. | 10 | Potent inhibition of convulsions | [3] |
| SK&F 100330A | MES-induced convulsions | Rat | i.p. | Not specified | Inhibition of convulsions | [3] |
| This compound Methyl Ester | Electroconvulsions | Mouse | i.p. | 0.22 mmol/kg | Elevation of convulsive threshold | [1] |
| This compound Ethyl Ester | PTZ-induced convulsions | Mouse | i.p. | 0.22 mmol/kg | Elevation of convulsive threshold | [1] |
Experimental Protocols
Detailed methodologies for key experiments using this compound in epilepsy models are provided below.
Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
Objective: To assess the anticonvulsant efficacy of this compound against chemically-induced generalized seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound hydrochloride
-
Pentylenetetrazole (PTZ)
-
Sterile saline (0.9% NaCl)
-
Animal observation cages
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Preparation: Dissolve this compound hydrochloride and PTZ in sterile saline to the desired concentrations.
-
Animal Grouping: Randomly divide the mice into groups (n=8-10 per group):
-
Vehicle control (saline)
-
This compound (various doses, e.g., 10, 20, 40 mg/kg)
-
Positive control (e.g., Diazepam)
-
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before PTZ injection.
-
Seizure Induction: Inject PTZ (e.g., 85 mg/kg, i.p.) to induce seizures.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes. Record the following parameters:
-
Latency to first myoclonic jerk: Time from PTZ injection to the first noticeable muscle twitch.
-
Latency to generalized clonic seizure: Time from PTZ injection to the onset of a full-body seizure with loss of posture.
-
Seizure duration: Total time spent in a generalized clonic seizure.
-
Seizure severity: Score the seizures based on a standardized scale (e.g., Racine scale).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the control group.
Protocol 2: Audiogenic Seizure Model in DBA/2 Mice
Objective: To evaluate the effect of this compound on genetically determined reflex seizures.
Materials:
-
Male DBA/2 mice (21-28 days old)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell, ~100 dB)
-
Syringes and needles for i.p. injection
-
Timer
Procedure:
-
Animal Handling: Handle DBA/2 mice gently to minimize stress, as they are prone to handling-induced seizures.
-
Drug Preparation: Prepare this compound solutions as described in Protocol 1.
-
Animal Grouping: Divide the mice into treatment groups as in Protocol 1.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to the audiogenic stimulus.
-
Seizure Induction: Place each mouse individually in the sound-proof chamber and expose it to the high-frequency sound for 60 seconds.
-
Observation: Observe the mouse during and after the auditory stimulus and record the following seizure phases:
-
Wild running: Initial explosive running phase.
-
Clonic seizure: Loss of posture with jerking of all four limbs.
-
Tonic seizure: Rigid extension of the limbs.
-
Respiratory arrest: Cessation of breathing.
-
-
Data Analysis: Analyze the percentage of mice in each group that exhibit each seizure phase. Statistical analysis can be performed using Fisher's exact test.
Mandatory Visualizations
Experimental Workflow for In Vivo Anticonvulsant Screening
Caption: Workflow for preclinical screening of this compound.
Logical Relationship of this compound's Pharmacological Action
Caption: Logical flow of this compound's anticonvulsant effect.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. Effects of the Areca nut constituents arecaidine and this compound on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant Effect of Guaifenesin against Pentylenetetrazol-Induced Seizure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effects of Guvacine on Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive and persistent fear, worry, or unease. The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, plays a crucial role in regulating anxiety.[1][2] Guvacine, a natural alkaloid found in the nut of Areca catechu, is a potent inhibitor of GABA transporter 1 (GAT-1).[3][4] GAT-1 is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GAT-1, this compound increases the extracellular concentration of GABA, enhancing GABAergic neurotransmission. This mechanism suggests that this compound may have anxiolytic (anti-anxiety) properties.[5][6][7]
These application notes provide a detailed experimental design for assessing the anxiolytic potential of this compound in established rodent models of anxiety. The protocols for the Elevated Plus Maze (EPM) and the Open Field Test (OFT) are described, along with recommendations for data collection and analysis.
Note on Bioavailability: Preclinical studies on this compound have shown that its ability to cross the blood-brain barrier may be limited.[3] Therefore, a thorough dose-response investigation is recommended to determine the optimal therapeutic window. The use of this compound hydrochloride is advised for improved water solubility and stability.[3]
Signaling Pathway: this compound's Mechanism of Action
This compound enhances GABAergic inhibition by blocking the GAT-1 transporter on presynaptic neurons and glial cells. This leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABA-A receptors and a subsequent inhibitory effect on neuronal activity.
Caption: this compound inhibits the GAT-1 transporter, increasing synaptic GABA levels.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anxiolytic effects of this compound in rodent models.
Caption: Overview of the experimental procedure from animal acclimation to data analysis.
Experimental Protocols
Animals and Housing
-
Species: Adult male C57BL/6 mice (8-10 weeks old).
-
Housing: Animals should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow at least one week of acclimation to the housing facility before the start of any experiments.
-
Handling: Handle the mice for a few minutes each day for 3-5 days prior to testing to reduce stress.
Drug Preparation and Administration
-
Compound: this compound hydrochloride (for enhanced solubility).
-
Vehicle: 0.9% sterile saline.
-
Concentrations: Prepare fresh solutions of this compound hydrochloride on the day of the experiment. Based on studies with similar GAT-1 inhibitors like Tiagabine, a starting dose range of 1, 5, and 10 mg/kg is recommended for a dose-response study.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before behavioral testing. The injection volume should be 10 ml/kg.
Elevated Plus Maze (EPM) Protocol
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][9][10][11]
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the trial.
-
Place a mouse on the central platform facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Between trials, clean the maze with 70% ethanol to remove olfactory cues.
-
-
Parameters to Measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Open Field Test (OFT) Protocol
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is indicated by the tendency of rodents to remain near the walls of the arena (thigmotaxis).[3][5][6]
-
Apparatus: A square arena (50 x 50 x 40 cm) with the floor divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes.
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to explore freely for 10 minutes.
-
Record the session with an overhead video camera.
-
Clean the arena with 70% ethanol between subjects.
-
-
Parameters to Measure:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Latency to enter the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Number of fecal boli.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries (%) | Total Distance (cm) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Time in Center (s) | Latency to Center (s) | Total Distance (cm) | Rearing Frequency | Fecal Boli |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical Analysis
Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Interpretation of Results
-
Anxiolytic Effect: An increase in the time spent in and/or entries into the open arms of the EPM, or an increase in the time spent in the center of the OFT, would suggest an anxiolytic effect of this compound.
-
Locomotor Activity: The total distance traveled in both tests serves as a measure of general locomotor activity. Significant changes in this parameter could indicate sedative or stimulant effects of the compound, which is an important consideration when interpreting the anxiety-related data.
-
Dose-Response: A dose-dependent effect would provide stronger evidence for the pharmacological activity of this compound.
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical assessment of this compound's anxiolytic potential. By utilizing validated behavioral models and a systematic approach to data collection and analysis, researchers can effectively evaluate the therapeutic promise of this GAT-1 inhibitor for anxiety disorders. Further studies may explore the chronic effects of this compound and its potential in other models of psychopathology.
References
- 1. Cabergoline possesses a beneficial effect on blood-brain barrier (BBB) integrity against lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Areca nut constituents arecaidine and this compound on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABA uptake inhibitors. Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid, this compound and cis-4-hydroxynipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of guanosine in rats following intravenous or intramuscular administration of a 1:1 mixture of guanosine and acriflavine, a potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood-brain barrier transport studies of organic guanidino cations using an in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accurateclinic.com [accurateclinic.com]
- 10. mdpi.com [mdpi.com]
- 11. Biochemical and behavioral studies following subchronic administration of GABA uptake inhibitors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Guvacine to Explore the Role of GABA Transporters in Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its precise regulation is crucial for maintaining the balance between excitation and inhibition, a cornerstone of proper neuronal function. GABA transporters (GATs) are critical in this process by clearing GABA from the synaptic cleft and extrasynaptic spaces, thereby shaping the temporal and spatial profile of GABAergic signaling. Dysregulation of GAT function has been implicated in various neurological and psychiatric disorders. Guvacine, an alkaloid derived from the areca nut, is a competitive inhibitor of GABA uptake and serves as a valuable pharmacological tool to investigate the physiological roles of GATs.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to explore the intricate role of GABA transporters in synaptic plasticity, the cellular basis of learning and memory.
Data Presentation: Quantitative Profile of this compound
This compound exhibits modest selectivity for different GABA transporter subtypes. Understanding its inhibitory profile is essential for designing and interpreting experiments.
| Transporter | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 14 | [2][3][4][5] |
| GAT-1 | Rat | 39 | [1][2][4][5] |
| GAT-2 | Rat | 58 | [1][2][3][4][5] |
| GAT-3 | Human | 119 | [2][3][4][5] |
| GAT-3 | Rat | 378 | [1][2][4][5] |
| BGT-1 | Human | 1870 | [2][3][4][5] |
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various GABA transporter subtypes across different species.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key concepts and workflows for investigating the role of GABA transporters in synaptic plasticity using this compound.
Caption: GABAergic synapse showing GABA release, receptor binding, and reuptake by GAT-1 and GAT-3, which are inhibited by this compound.
Caption: Experimental workflow for investigating the effects of this compound on synaptic plasticity and GABA transporter function.
Caption: Signaling pathway illustrating how this compound-mediated inhibition of GATs can modulate synaptic plasticity.
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol details how to assess the impact of this compound on LTP at the Schaffer collateral-CA1 synapse, a classic model of synaptic plasticity.
Materials:
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgSO4, 10 glucose.
-
This compound hydrochloride
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
-
Adult rats or mice.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.[6]
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[6]
-
-
Recording Setup:
-
Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[7]
-
-
Baseline Recording:
-
Deliver single test pulses at 0.05 Hz to establish a stable baseline of fEPSP responses for at least 20-30 minutes. The stimulus intensity should be set to elicit 30-40% of the maximal response.
-
-
This compound Application:
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 20-100 µM, based on IC50 values).
-
Continue baseline recording for another 20-30 minutes to observe any acute effects of this compound on basal synaptic transmission.
-
-
LTP Induction:
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation in control (aCSF alone) versus this compound-treated slices.
-
Synaptosome Preparation and [³H]GABA Uptake Assay
This assay directly measures the inhibitory effect of this compound on GABA uptake into nerve terminals.
Materials:
-
Rat or mouse brain tissue (cortex or hippocampus)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]GABA (radiolabeled GABA)
-
This compound hydrochloride
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction (P2).[9]
-
Resuspend the P2 pellet in KRH buffer.
-
-
GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle (control) for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a known concentration of [³H]GABA.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the specific GABA uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a non-labeled GAT inhibitor like tiagabine or at 4°C).
-
Plot the percentage of inhibition of GABA uptake against the concentration of this compound to determine the IC50 value.
-
Immunocytochemistry for GABA Transporter Localization
This protocol allows for the visualization of GAT subtypes in neurons and glia and can be used to assess any changes in their expression or localization following prolonged manipulation of synaptic activity.
Materials:
-
Fixed brain tissue sections or cultured cells.
-
Primary antibodies specific for GAT-1, GAT-2, or GAT-3.[11]
-
Fluorescently-labeled secondary antibodies.
-
Permeabilization and blocking solutions (e.g., Triton X-100 and normal goat serum in PBS).
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Tissue/Cell Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) and prepare 40 µm brain sections. For cell cultures, fix with 4% PFA.
-
Wash the samples with phosphate-buffered saline (PBS).
-
-
Immunostaining:
-
Permeabilize the samples with 0.3% Triton X-100 in PBS.
-
Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.
-
Incubate with the primary antibody (e.g., rabbit anti-GAT-1) overnight at 4°C.[12][13]
-
Wash with PBS and incubate with the appropriate fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Counterstain nuclei with DAPI if desired.
-
-
Imaging and Analysis:
-
Mount the sections or coverslips on slides.
-
Image the samples using a confocal microscope.
-
Analyze the images to determine the cellular and subcellular localization of the specific GAT subtype.[14] Compare the staining patterns between different experimental conditions.
-
Conclusion
This compound is a powerful tool for elucidating the role of GABA transporters in shaping synaptic transmission and plasticity. By employing the protocols outlined above, researchers can investigate how the inhibition of GABA uptake impacts fundamental processes of learning and memory at the cellular level. The provided data and diagrams offer a comprehensive framework for designing, executing, and interpreting these crucial experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | CAS 6027-91-4 | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 7. synapseweb.clm.utexas.edu [synapseweb.clm.utexas.edu]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of specific antibodies against GABA transporter subtypes (GAT1, GAT2, GAT3) and their application to immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunocytochemical localization of the GABA transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunocytochemical localization of three subtypes of GABA transporter in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Structure, function, and plasticity of GABA transporters [frontiersin.org]
Application Notes and Protocol for Radiolabeled GABA Uptake Assay Using Guvacine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a radiolabeled γ-aminobutyric acid (GABA) uptake assay using guvacine as a competitive inhibitor. This assay is a fundamental tool for studying the function and pharmacology of GABA transporters (GATs), which are critical in regulating GABAergic neurotransmission.
Introduction
GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its removal from the synaptic cleft by GATs located on presynaptic neurons and surrounding glial cells.[1][2][3] Dysregulation of GABA transport is implicated in various neurological and psychiatric disorders, making GATs an important target for drug development.[4][5] Radiolabeled uptake assays, utilizing substrates like [3H]GABA, are a standard method to characterize the activity and inhibition of these transporters.
This compound is a well-characterized competitive inhibitor of GATs. By measuring the displacement of radiolabeled GABA in the presence of varying concentrations of this compound, researchers can determine its inhibitory potency (IC50) and affinity (Ki) for different GAT subtypes.
Signaling Pathway and Experimental Principle
GABA uptake by GATs is an active transport process that is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients.[2][3] This symport mechanism allows for the efficient removal of GABA from the extracellular space against its concentration gradient. The stoichiometry for GAT1 is generally considered to be 2 Na+ and 1 Cl- for every GABA molecule transported.[6]
The experimental principle of a competitive radiolabeled GABA uptake assay is to measure the amount of [3H]GABA taken up by cells or synaptosomes expressing GATs in the presence and absence of a competitive inhibitor like this compound. The inhibitor will compete with [3H]GABA for the binding site on the transporter, thereby reducing the amount of radioactivity accumulated inside the cells. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. GABA transporter - Wikipedia [en.wikipedia.org]
- 3. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Guvacine solubility in physiological buffers for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Guvacine in physiological buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a pyridine alkaloid naturally found in the areca nut.[1][2][3] It functions as a potent and selective inhibitor of GABA reuptake, primarily by targeting the GABA transporter 1 (GAT-1).[3][4] By blocking the reuptake of GABA from the synaptic cleft, this compound increases the concentration of this major inhibitory neurotransmitter, making it a valuable tool for neuroscience research.[1][2] Its experimental use is aimed at exploring treatments for various neuropsychiatric disorders.[5]
Q2: What is the general solubility of this compound? A2: this compound as a free base is soluble in water but is practically insoluble in organic solvents like alcohol, ether, and chloroform.[1][2] Its solubility in aqueous solutions can be significantly influenced by pH.
Q3: What is the difference between this compound and this compound Hydrochloride? A3: this compound Hydrochloride is the salt form of this compound.[6] Salt forms of compounds are often created to improve stability and aqueous solubility compared to the free base form.[3] For experimental purposes, this compound Hydrochloride is frequently the preferred choice due to its enhanced water solubility.[3] While biological activity is comparable at equivalent molar concentrations, the hydrochloride salt dissolves more readily in aqueous buffers.[3]
Q4: Why am I experiencing solubility issues with this compound in my physiological buffer (e.g., PBS at pH 7.4)? A4: Solubility issues in physiological buffers like Phosphate-Buffered Saline (PBS) can arise due to the pH of the solution. This compound has both an acidic (pKa ≈ 3.6) and a basic (pKa ≈ 9.8) functional group.[2][7] At a physiological pH of 7.4, the molecule has a net neutral charge, which can reduce its solubility compared to more acidic or basic pH values where it would be ionized.
Troubleshooting Guide
Q5: My this compound solution is cloudy or has formed a precipitate in my PBS buffer. What are the immediate troubleshooting steps? A5: A cloudy solution or precipitate indicates that the this compound has fallen out of solution. Follow this troubleshooting workflow to address the issue.
References
- 1. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound HYDROCHLORIDE CAS#: 498-96-4 [m.chemicalbook.com]
- 6. This compound Hydrochloride | C6H10ClNO2 | CID 11957555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
troubleshooting Guvacine hydrochloride stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Guvacine hydrochloride in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound hydrochloride powder?
A1: this compound hydrochloride powder is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I store this compound hydrochloride solutions?
A2: The stability of this compound hydrochloride in solution is significantly more limited. For maximum longevity, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can remain stable for up to 3 months. For shorter-term storage, solutions can be kept at -20°C for up to 2 weeks. It is not recommended to store this compound hydrochloride solutions at room temperature for extended periods.
Q3: In which solvents can I dissolve this compound hydrochloride?
A3: this compound hydrochloride is readily soluble in water. It is also soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions in DMSO, it is advisable to use fresh, anhydrous DMSO as the solvent's hygroscopic nature can reduce the solubility of the compound.
Q4: What are the known degradation pathways for this compound hydrochloride?
A4: While specific degradation products of this compound hydrochloride are not extensively documented in publicly available literature, based on its chemical structure (an α,β-unsaturated carboxylic acid and a secondary amine), the primary degradation pathways are likely to be hydrolysis and oxidation. Hydrolysis may occur at the carboxylic acid group, particularly at non-neutral pH, while the unsaturated ring and secondary amine are susceptible to oxidation.
Q5: Are there any known incompatibilities of this compound hydrochloride with common cell culture media components?
A5: There is no specific evidence to suggest direct incompatibilities with standard cell culture media components. However, the long-term stability in complex aqueous solutions like cell culture media at 37°C has not been extensively studied. It is advisable to prepare fresh dilutions of this compound hydrochloride in media for each experiment or, for longer-term studies, to replace the media with freshly prepared drug solution periodically.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in a long-term experiment | Degradation of this compound hydrochloride in the experimental solution (e.g., cell culture media at 37°C). | 1. Prepare fresh this compound hydrochloride solutions for each experiment. 2. For continuous exposure experiments, replace the media with fresh this compound hydrochloride-containing media every 24-48 hours. 3. Verify the activity of a fresh stock solution in a short-term positive control experiment. |
| Precipitate formation in the stock solution | The solubility limit has been exceeded, or the solvent has absorbed water (especially with DMSO). | 1. Gently warm the solution to see if the precipitate redissolves. 2. If using DMSO, ensure it is anhydrous. 3. Prepare a new, less concentrated stock solution. |
| Variability in experimental results | Inconsistent concentrations due to improper storage or handling of stock solutions. Degradation of the compound. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Always use a consistent and validated method for preparing working solutions. 3. Perform a stability check on your current stock solution using a stability-indicating analytical method like HPLC. |
| Unexpected cytotoxicity in cell-based assays | Formation of cytotoxic degradation products. | 1. Use freshly prepared solutions. 2. If degradation is suspected, perform a forced degradation study and test the cytotoxicity of the degraded solution. 3. Consider the use of a different solvent for your stock solution. |
Quantitative Data Summary
Table 1: Storage and Stability of this compound Hydrochloride
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 3 months | [1] |
| In Solvent | -20°C | 2 weeks | [1] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration | Source |
| Water | 33 mg/mL | [2] |
| DMSO | 16 mg/mL | [2] |
Table 3: Inhibitory Concentrations (IC₅₀) of this compound Hydrochloride for GABA Transporters
| Transporter | IC₅₀ (µM) | Source |
| Human GAT-1 | 14 | [1][2] |
| Rat GAT-1 | 39 | [1][2] |
| Rat GAT-2 | 58 | [1][2] |
| Human GAT-3 | 119 | [1][2] |
| Rat GAT-3 | 378 | [1][2] |
| Human BGT-1 | 1870 | [1][2] |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol is a general guideline for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound hydrochloride. Method validation according to ICH guidelines is essential before routine use.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (a scan from 200-400 nm of a this compound hydrochloride solution should reveal the wavelength of maximum absorbance).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound hydrochloride in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare samples from long-term experiments or forced degradation studies at a similar concentration to the standard solution.
3. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, subject this compound hydrochloride to stress conditions to induce degradation.
-
Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of this compound hydrochloride with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound hydrochloride to dry heat (e.g., 105°C) for several hours.
-
Photolytic Degradation: Expose a solution of this compound hydrochloride to UV light (e.g., 254 nm) or sunlight.
4. Analysis:
Inject the standard solution, stressed samples, and a blank (mobile phase) into the HPLC system. Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound hydrochloride peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Mechanism of action of this compound hydrochloride.
Caption: Workflow for stability testing of this compound hydrochloride.
References
optimizing Guvacine concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Guvacine effectively while minimizing the potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) transporters (GATs).[1][2] It primarily targets GAT-1, which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By inhibiting GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.
Q2: What are the known on-target effects of this compound?
The principal on-target effect of this compound is the inhibition of GABA uptake by GATs. This leads to an accumulation of GABA in the synapse, potentiating the inhibitory effects of this neurotransmitter. This compound has been used as a template for the development of more potent and selective GAT-1 inhibitors for therapeutic applications, such as the treatment of epilepsy.[1][2]
Q3: What are the known off-target effects of this compound?
Current research indicates that this compound is relatively selective for GABA transporters. Studies have shown that this compound has no significant affinity for postsynaptic GABA receptors.[3] However, it does exhibit some activity at other GAT subtypes, albeit with lower potency compared to GAT-1. At high concentrations, the risk of interacting with other unforeseen targets increases. Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration for specific experimental models.
Q4: How does the potency of this compound differ between GAT subtypes?
This compound displays modest selectivity for GAT-1. Its inhibitory potency varies across different GAT subtypes and between species. The following table summarizes the reported IC50 values for this compound.
| Target | Species | IC50 (µM) |
| GAT-1 | Human | 14 |
| GAT-1 | Rat | 39 |
| GAT-2 | Rat | 58 |
| GAT-3 | Human | 119 |
| GAT-3 | Rat | 378 |
| BGT-1 (GAT-4) | Human | 1870 |
Data compiled from publicly available sources.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell density or health.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Regularly check cell morphology and viability.
-
-
Possible Cause: Pipetting errors, especially with small volumes.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For dose-response curves, prepare serial dilutions carefully.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
Issue 2: No observable effect of this compound.
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the effective concentration (EC50) for your specific cell line and experimental conditions.
-
-
Possible Cause: The experimental system lacks functional GAT-1 transporters.
-
Solution: Verify the expression and functionality of GAT-1 in your cell model using techniques like Western blot, qPCR, or a positive control GAT-1 inhibitor with known efficacy.
-
-
Possible Cause: Incorrect preparation or degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions and store them appropriately. This compound hydrochloride is soluble in water.
-
Issue 3: Unexpected or paradoxical effects observed.
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Lower the concentration of this compound to a range that is selective for GAT-1. Refer to the IC50 table to guide your concentration selection. Consider performing a broader off-target screening if unexpected effects persist.
-
-
Possible Cause: Homeostatic adaptation of the experimental system.
-
Solution: Prolonged exposure to GAT inhibitors can lead to compensatory changes in the GABAergic system. Consider shorter incubation times or different experimental endpoints.
-
Experimental Protocols
1. [³H]-GABA Uptake Assay in Cultured Cells
This protocol details the measurement of GABA uptake inhibition by this compound in a cell-based assay.
Materials:
-
Cells expressing the GAT-1 transporter (e.g., HEK293-GAT1, primary neurons, or astrocytes)
-
96-well cell culture plates
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
This compound hydrochloride
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Scintillation fluid
-
Microplate scintillation counter
-
Positive control inhibitor (e.g., Tiagabine)
-
Non-specific uptake control (e.g., a known GAT-1 inhibitor at a high concentration or performing the assay at 4°C)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Compounds: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions for the positive control and non-specific uptake control.
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed assay buffer.
-
Add 100 µL of the appropriate this compound dilution or control solution to each well.
-
Incubate the plate at 37°C for 10-20 minutes.
-
-
Initiation of Uptake:
-
Add 100 µL of assay buffer containing [³H]-GABA to each well to achieve the desired final concentration (typically in the low micromolar range).
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined in preliminary experiments to ensure uptake is in the linear range.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular [³H]-GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Add 150 µL of lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the lysate to scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the non-specific uptake control wells from all other wells to determine specific uptake.
-
Plot the percentage of inhibition of [³H]-GABA uptake against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
2. Dose-Response Curve Determination
This protocol outlines the general steps for establishing a dose-response curve for this compound to identify the optimal concentration range.
Procedure:
-
Select a suitable assay: Choose an assay that measures a functional outcome of GAT-1 inhibition (e.g., the [³H]-GABA uptake assay described above, electrophysiological recordings of GABAergic currents, or a cell viability assay if investigating cytotoxicity).
-
Determine the concentration range: Based on the known IC50 values (see table above), select a wide range of this compound concentrations, typically spanning several orders of magnitude (e.g., from 10 nM to 1 mM). A logarithmic or semi-logarithmic dilution series is recommended.
-
Perform the assay: Run your chosen assay with the different concentrations of this compound, ensuring to include appropriate controls (vehicle control, positive control).
-
Data analysis:
-
Plot the measured response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
From the curve, determine key parameters such as the EC50 (or IC50) and the maximum effect (Emax).
-
Visualizations
Caption: this compound inhibits GABA reuptake at the presynaptic terminal.
Caption: Workflow for a [³H]-GABA uptake assay.
Caption: Troubleshooting high variability in results.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 3H-GABA receptor binding to rat brain synaptosomal membranes: effect of non GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges with Guvacine's poor blood-brain barrier penetration in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Guvacine's poor blood-brain barrier (BBB) penetration in in vivo experiments.
Troubleshooting Guides
Issue 1: Lack of Expected Central Nervous System (CNS) Effects after Systemic Administration
Question: I am administering this compound systemically (e.g., intraperitoneally or intravenously) to my animal models, but I am not observing the expected behavioral or neurological effects consistent with GABA reuptake inhibition in the brain. What could be the problem?
Answer:
The most likely cause is this compound's limited ability to cross the blood-brain barrier (BBB). This compound is a hydrophilic molecule, which significantly restricts its passage from the bloodstream into the brain parenchyma.
Troubleshooting Steps:
-
Confirm Peripheral Activity: Before concluding a lack of CNS penetration, verify that this compound is active peripherally at the administered dose. This can be done by measuring GABA levels in peripheral tissues or assessing physiological parameters known to be affected by peripheral GABAergic activity.
-
Increase Dose with Caution: While dose escalation might seem like a straightforward solution, it is often ineffective for compounds with very poor BBB penetration and can lead to confounding peripheral side effects and potential toxicity.
-
Consider Alternative Administration Routes:
-
Intracerebroventricular (ICV) Injection: Direct administration into the cerebral ventricles bypasses the BBB. This is a powerful tool to confirm that this compound has the desired pharmacological effect within the CNS when the BBB is not a factor.
-
Intranasal Delivery: This route can allow for direct transport from the nasal cavity to the brain, bypassing the BBB to some extent.[1]
-
-
Employ a Positive Control: Use a known BBB-penetrant GABA reuptake inhibitor, such as tiagabine, in a parallel experiment to ensure your behavioral or neurological assay is sensitive enough to detect the effects of central GAT-1 inhibition.[2]
-
Quantify Brain Penetration: If possible, perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio (Kp) of this compound. A low Kp value will quantitatively confirm poor BBB penetration.
Issue 2: High Doses of this compound Lead to Peripheral Side Effects Masking CNS Readouts
Question: When I increase the dose of this compound to try and achieve a central effect, I observe significant peripheral side effects (e.g., sedation, altered motor function) that interfere with my behavioral assays. How can I mitigate this?
Answer:
This is a common challenge with peripherally restricted drugs. The high doses required to force even a small amount of the drug across the BBB can lead to exaggerated effects in the periphery.
Troubleshooting Steps:
-
Characterize Peripheral Effects: Conduct dose-response studies to clearly define the threshold for peripheral side effects. This will help you establish a maximum tolerable dose for your systemic administration experiments.
-
Use a Peripherally Restricted Antagonist: If a specific peripheral receptor is responsible for the side effects, co-administration of a peripherally restricted antagonist can be considered, although this adds complexity to the experimental design.
-
Focus on CNS-Specific Delivery Strategies: The most effective long-term solution is to improve the delivery of this compound to the brain. This can be achieved through medicinal chemistry approaches or advanced drug delivery systems (see FAQs below).
-
Refine Behavioral Paradigms: If possible, modify your behavioral assays to be less susceptible to confounding peripheral motor effects. For example, use fear conditioning paradigms that rely on freezing behavior rather than active movement.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for this compound's poor BBB penetration?
A1: this compound is a relatively small molecule, but it is polar and hydrophilic due to the presence of a carboxylic acid and a secondary amine group. The BBB is a highly lipophilic barrier that restricts the passage of such molecules. While small enough to potentially pass through, its hydrophilic nature prevents efficient diffusion across the lipid membranes of the brain endothelial cells.
Q2: Are there any chemical modifications I can make to this compound to improve its BBB penetration?
A2: Yes, a common strategy is the prodrug approach .[1][3][4] This involves chemically modifying the this compound molecule to make it more lipophilic, allowing it to cross the BBB. Once in the brain, the modifying group is cleaved by brain-specific enzymes, releasing the active this compound.
-
Lipophilic Prodrugs: A common approach is to mask the polar functional groups of a drug to increase its lipophilicity. For this compound, the carboxylic acid could be esterified, or the secondary amine could be acylated. These modifications would neutralize the charges and increase the overall lipid solubility of the molecule, facilitating its diffusion across the BBB.[5]
Q3: What are some advanced drug delivery systems that could be used for this compound?
A3: Several advanced drug delivery systems are being explored to enhance the CNS delivery of various therapeutics:
-
Nanoparticles: Encapsulating this compound within nanoparticles made from biodegradable polymers could facilitate its transport across the BBB.[6] The surface of these nanoparticles can also be functionalized with ligands that target receptors on the brain endothelial cells, promoting receptor-mediated transcytosis.
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse cell membranes.[7][8][9][10] By conjugating this compound to a CPP, the resulting conjugate may be able to cross the BBB more effectively.[7][8][9][10]
Q4: How can I experimentally assess the BBB permeability of my modified this compound or delivery system?
A4: A multi-tiered approach is recommended, starting with in vitro models and progressing to in vivo studies:
-
In Vitro Models:
-
PAMPA-BBB Assay: The Parallel Artificial Membrane Permeability Assay for the BBB is a high-throughput screening tool to predict passive, transcellular permeability.
-
Cell-Based Models: Co-cultures of brain endothelial cells, pericytes, and astrocytes can provide a more physiologically relevant model of the BBB to study both passive diffusion and active transport mechanisms.[11][12]
-
-
In Vivo Studies:
-
Pharmacokinetic Analysis: This involves administering the compound to an animal model and measuring its concentration in both the plasma and the brain at various time points. The key parameter is the unbound brain-to-plasma concentration ratio (Kp,uu), which is the most accurate measure of BBB penetration.[13]
-
In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of transport across the BBB without the confounding effects of peripheral metabolism and clearance.[14]
-
Data Presentation
Table 1: Inhibitory Potency of this compound at GABA Transporters
| Transporter Subtype | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 14 | [15] |
| GAT-1 | Rat | 39 | [16] |
| GAT-2 | Rat | 58 | [16] |
| GAT-3 | Human | 119 | [15] |
| GAT-3 | Rat | 378 | [16] |
| BGT-1 | Human | 1870 | [15] |
Table 2: Effect of GAT-1 Inhibition on Synaptic GABA Concentrations
| Experimental Condition | Effect on Synaptic GABA | Key Findings | Reference |
| Systemic administration of a GAT-1 inhibitor (tiagabine) | Increased extracellular GABA levels | Peak extracellular GABA levels increased by over 250-350% 40-60 minutes after intraperitoneal injection. | [2] |
| Blockade of GAT-1 in spinal dorsal horn | Ameliorated attenuation of GABAergic tonic inhibition | GAT-1 inhibition, but not GAT-3, restored tonic GABA currents in a neuropathic pain model. | [16] |
| GAT-1 knockout mice | Reduced presynaptic GABA homeostasis | While GABA synthesis is the primary driver of GABA levels, GAT-1 contributes to cytosolic GABA and impacts presynaptic function. | [17] |
Experimental Protocols
Protocol 1: In Vivo Assessment of BBB Permeability using Fluorescent Tracers
This protocol provides a general method for quantitatively assessing BBB permeability in a mouse model.[15][18]
Materials:
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Fluorescent tracer (e.g., sodium fluorescein (NaFl) or Evans blue)
-
Saline solution
-
Perfusion pump and buffer (e.g., ice-cold PBS)
-
Brain homogenization buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Anesthetize the mouse via intraperitoneal injection.
-
Inject the fluorescent tracer intravenously (e.g., via the tail vein). Allow the tracer to circulate for a defined period (e.g., 30-60 minutes).
-
Perform transcardial perfusion with ice-cold PBS to remove the tracer from the vasculature.
-
Harvest the brain and homogenize it in a suitable buffer.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Measure the fluorescence of the supernatant using a fluorometer.
-
Quantify the amount of tracer in the brain by comparing the fluorescence to a standard curve.
-
Express the results as the amount of tracer per gram of brain tissue.
Protocol 2: Design and Synthesis of a Hypothetical this compound Prodrug
This protocol outlines the conceptual steps for designing a simple, lipophilic ester prodrug of this compound.
Objective: To increase the lipophilicity of this compound by masking the carboxylic acid group with an ethyl ester.
Reaction Scheme:
This compound + Ethanol --(Acid Catalyst, Heat)--> this compound Ethyl Ester
Methodology:
-
Synthesis: Dissolve this compound in anhydrous ethanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for several hours.
-
Workup and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product using column chromatography.
-
Characterization: Confirm the structure of the synthesized this compound ethyl ester using techniques such as NMR and mass spectrometry.
-
In Vitro Evaluation:
-
Assess the lipophilicity of the prodrug using the octanol-water partition coefficient (LogP).
-
Evaluate the stability of the prodrug in plasma and brain homogenates to determine its rate of conversion back to this compound.
-
-
In Vivo Evaluation: Administer the prodrug to an animal model and measure the concentrations of both the prodrug and this compound in the plasma and brain over time to determine if the prodrug enhances brain delivery.
Visualizations
Caption: GAT-1 Signaling Pathway and this compound's Mechanism of Action.
References
- 1. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach [mdpi.com]
- 2. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain penetrating peptides and peptide-drug conjugates to overcome the blood-brain barrier and target CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 14. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Role for GAT-1 in Presynaptic GABA Homeostasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
preparing fresh DMSO solutions of Guvacine for consistent results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of fresh DMSO solutions of Guvacine to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyridine alkaloid that functions as a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) transporters (GATs).[1][2][3] By blocking these transporters, particularly GAT-1, GAT-2, and GAT-3, this compound prevents the reuptake of GABA from the synaptic cleft into neurons and glial cells.[4][5] This leads to an increased concentration of GABA in the synapse, enhancing inhibitory neurotransmission. It is important to note that this compound has no significant affinity for GABA receptors themselves.[2][6]
Q2: Which form of this compound should I use, and why?
A2: It is highly recommended to use this compound hydrochloride. The salt form generally offers superior water solubility and stability compared to the free base form, which can be crucial for preparing accurate and consistent stock solutions.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is critical to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of this compound hydrochloride.[1]
Q4: How should I store my this compound powder and DMSO stock solutions?
A4: Proper storage is critical for maintaining the integrity of your this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Stable for extended periods when stored correctly. |
| 4°C | 2 years | For shorter-term storage. | |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -20°C | Up to 1-3 months | Suitable for shorter-term use.[7][8][9] |
Data compiled from multiple sources.[7][8][9]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in my assay.
-
Possible Cause 1: Degraded this compound Solution. The stability of this compound in DMSO can be compromised by improper storage, particularly by repeated freeze-thaw cycles which can degrade the compound.[7][10]
-
Solution: Always prepare fresh working solutions from a properly stored, aliquoted stock. If you suspect your stock solution is compromised, prepare a new one from powder. For in vivo studies, it is strongly recommended to prepare solutions fresh on the day of use.[11]
-
-
Possible Cause 2: Inaccurate Concentration due to Poor Solubility. If the this compound did not fully dissolve, the actual concentration in your solution will be lower than calculated. This can be caused by using DMSO that has absorbed moisture.[1]
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Ensure the compound is fully dissolved by vortexing or sonicating before making further dilutions.[9]
-
-
Possible Cause 3: DMSO Concentration in Final Assay. High concentrations of DMSO can be toxic to cells and may interfere with your experimental system.[12]
-
Solution: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is low, typically less than 0.5%, to avoid solvent-induced artifacts.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Issue 2: Precipitate forms when I dilute my DMSO stock solution in aqueous buffer.
-
Possible Cause: Low Aqueous Solubility. this compound hydrochloride has better aqueous solubility than the free base, but it can still precipitate out of solution when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.
-
Solution: Perform dilutions in a stepwise manner to avoid shocking the compound out of solution.[7] It can also be beneficial to gently warm the aqueous buffer before adding the this compound stock solution.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution in DMSO
-
Preparation: Allow the vial of this compound hydrochloride powder and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: this compound hydrochloride has a molecular weight of approximately 163.60 g/mol .[8] To prepare a 100 mM stock solution, you will need to weigh out 16.36 mg of the powder for every 1 mL of DMSO.
-
Dissolution:
-
Aseptically weigh the required amount of this compound hydrochloride powder and place it in a sterile conical tube.
-
Add the calculated volume of fresh, anhydrous DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.[9]
-
-
Storage:
Data Presentation: Solubility & Potency
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 16 | 97.79 | [1] |
| DMSO | 12.33 | 75.39 | [8] |
| Water | 37.34 | 228.21 | [8] |
| Ethanol | 1 | 4.58 | [8] |
| Note: The variability in reported DMSO solubility may be due to differences in the purity and water content of the DMSO used. |
Table 2: Inhibitory Potency (IC₅₀) of this compound
| Transporter Target | IC₅₀ (μM) | Source |
| human GAT-1 | 14 | [1][8] |
| rat GAT-1 | 39 | [1][3] |
| rat GAT-2 | 58 | [1][3] |
| human GAT-3 | 119 | [1][8] |
| rat GAT-3 | 378 | [1][3] |
| human BGT-1 | 1870 | [8] |
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: this compound's Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
Guvacine Behavioral Studies: A Technical Support Center for Enhancing Reproducibility
For researchers, scientists, and drug development professionals utilizing guvacine in behavioral studies, ensuring experimental reproducibility is paramount for the generation of robust and reliable data. This technical support center provides a comprehensive guide to troubleshoot common issues, understand the underlying mechanisms, and implement standardized protocols to mitigate variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a natural alkaloid that functions as a competitive inhibitor of the GABA transporter 1 (GAT-1). By blocking GAT-1, this compound effectively increases the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, leading to an enhancement of GABAergic signaling.[1]
Q2: We are observing significant variability in the behavioral responses to this compound between individual animals. What are the likely causes? A2: High inter-animal variability is a frequent challenge in behavioral pharmacology. Key factors contributing to this in this compound studies include:
-
Genetic Drift: Subtle genetic differences even within the same strain of rodent can lead to varied physiological responses to GABAergic modulation.
-
Administration Technique: Inconsistent route of administration (e.g., slight variations in intraperitoneal injection placement) can alter the absorption rate and bioavailability of this compound.
-
Environmental Stressors: Factors such as ambient noise, light intensity, and frequency of handling can significantly influence an animal's baseline anxiety and stress levels, which can, in turn, affect its response to this compound.
-
Circadian Rhythms: The GABAergic system is known to exhibit diurnal fluctuations. The time of day for drug administration and behavioral testing should be kept consistent.
-
Drug Preparation and Vehicle: It is crucial to ensure that the this compound solution is homogenous and that the vehicle used is inert and does not produce any behavioral effects on its own.
Q3: What is the recommended dose of this compound for rodent behavioral studies? A3: An optimal dose of this compound is highly dependent on the specific behavioral paradigm, the species and strain of the animal, and the intended biological effect. A thorough dose-response study is essential to determine the most effective and reproducible dose for your experimental setup. For instance, a study investigating posthypoxic myoclonus in rats found that intraperitoneal (IP) injections of 1 mg/kg and 10 mg/kg of this compound were effective in reducing myoclonus scores. In another study, a derivative of this compound was administered to mice at a dose of 13.6 mg/kg to study its anticonvulsant properties.[2]
Q4: How can we confirm that the observed behavioral outcomes are a direct result of GAT-1 inhibition? A4: To validate the mechanism of action, several control experiments are recommended:
-
Use of a Structurally Unrelated GAT-1 Inhibitor: Demonstrating a similar behavioral effect with a different GAT-1 inhibitor, such as tiagabine, can provide strong evidence that the effect is mediated by GAT-1.
-
GAT-1 Knockout Models: If accessible, administering this compound to GAT-1 knockout animals should abolish the behavioral effects observed in wild-type animals.
-
Pharmacological Blockade: Pre-treatment with a GABA receptor antagonist could potentially block the behavioral effects induced by the increased GABA levels resulting from this compound administration.
Troubleshooting Guides
Problem 1: Inconsistent or Absent Behavioral Effects of this compound
| Possible Cause | Troubleshooting Steps |
| Improper Drug Preparation or Storage | - Double-check all calculations for this compound concentration.- Confirm that this compound hydrochloride is completely dissolved in the chosen vehicle (e.g., sterile saline).- It is best practice to prepare fresh solutions for each experimental day to avoid degradation. |
| Suboptimal Dosing | - Design and execute a pilot dose-response study to ascertain the optimal dose for your specific behavioral assay and animal model. |
| Ineffective Administration Route | - For intraperitoneal (IP) injections, ensure a consistent and accurate injection technique to prevent accidental administration into the intestines or adipose tissue.- Depending on the research question, consider alternative routes like subcutaneous (SC) or direct intracerebroventricular (ICV) administration. |
| Inappropriate Timing of Behavioral Testing | - Based on this compound's pharmacokinetic profile, standardize the interval between its administration and the commencement of the behavioral test. A preliminary time-course study may be beneficial. |
| Poor Blood-Brain Barrier Penetration | - Be aware that this compound has limited ability to cross the blood-brain barrier. For targeting the central nervous system, higher peripheral doses might be necessary, or direct central administration could be a more effective approach. |
Problem 2: High Variability in Behavioral Responses Among Animals
| Possible Cause | Troubleshooting Steps |
| Inconsistent Handling of Animals | - All personnel involved in the study should adhere to a standardized and gentle handling protocol to minimize stress.- Acclimatize the animals to the handling and injection procedures in the days leading up to the experiment. |
| Uncontrolled Environmental Variables | - Maintain uniform conditions for lighting, temperature, and background noise in both the housing and testing environments.- Mitigate any strong olfactory stimuli in the testing area. |
| Underlying Biological Differences | - Use animals of the same age, sex, and from the same supplier to ensure a consistent genetic background.- For studies involving female rodents, be mindful of the estrous cycle as it can significantly impact behavior. |
| Variations in Social Housing | - Maintain a consistent housing strategy (e.g., group-housed vs. individually housed) as social dynamics can influence baseline behaviors. |
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of this compound across different GABA Transporters
| Transporter | Species | IC₅₀ (µM) |
| GAT-1 | Human | 14 |
| GAT-1 | Rat | 39 |
| GAT-2 | Rat | 58 |
| GAT-3 | Human | 119 |
| GAT-3 | Rat | 378 |
| BGT-1 | Human | 1870 |
This table provides a summary of the half-maximal inhibitory concentration (IC₅₀) of this compound for various GABA transporters, highlighting its selectivity for GAT-1.
Experimental Protocols
Standardized Protocol for a this compound-Based Elevated Plus Maze (EPM) Study
This protocol offers a standardized framework. Researchers should optimize specific parameters based on their laboratory conditions and specific research questions.
-
Animals: Male Sprague-Dawley rats, 8-10 weeks of age.
-
Housing: Paired housing with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water are provided ad libitum.
-
Habituation:
-
For five consecutive days prior to the experiment, handle each rat for 5 minutes daily.
-
On the day preceding the experiment, acclimate each rat to the testing room for a duration of 30 minutes.
-
-
Drug Preparation:
-
Dissolve this compound hydrochloride in sterile 0.9% saline to achieve the desired concentrations (e.g., 0.5, 1, 2.5 mg/kg).
-
Prepare a vehicle-only control group (0.9% saline).
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (IP) injection at a volume of 5 ml/kg.
-
The injection should be administered 30 minutes prior to the behavioral test.
-
-
Elevated Plus Maze Test:
-
Place the rat in the center of the elevated plus maze, facing an open arm.
-
Record the session for 5 minutes using a video tracking system.
-
Key behavioral measures include time spent in the open arms, number of entries into the open arms, and total distance traveled.
-
-
Data Analysis:
-
Employ a one-way ANOVA, followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's), to compare the this compound-treated groups with the vehicle control group.
-
Verify that the data adheres to the assumptions of the chosen statistical test.
-
Mandatory Visualizations
Caption: The GABAergic signaling pathway and the inhibitory effect of this compound on the GAT-1 transporter.
Caption: A standardized experimental workflow for a this compound-based behavioral study.
Caption: A logical flowchart for troubleshooting common issues in this compound behavioral experiments.
References
overcoming limitations of Guvacine in clinical translation research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of utilizing Guvacine and its derivatives in clinical translation research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring alkaloid found in the areca nut.[1][2] Its primary mechanism of action is the inhibition of γ-aminobutyric acid (GABA) reuptake by competitively binding to GABA transporters (GATs).[1][2] By blocking these transporters, this compound increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.
Q2: What are the major limitations of this compound for clinical translation?
A2: The primary limitation of this compound is its poor penetration of the blood-brain barrier (BBB). This significantly restricts its therapeutic potential for central nervous system (CNS) disorders. Additionally, its relatively low potency and selectivity for GAT-1 compared to its derivatives are also limiting factors.
Q3: How have the limitations of this compound been addressed in drug development?
A3: To overcome the poor BBB permeability of this compound, researchers have focused on developing more lipophilic derivatives. By adding lipophilic moieties to the this compound scaffold, compounds like tiagabine, SKF-89976A, and NNC-711 have been synthesized.[3] These derivatives exhibit improved BBB penetration and, in many cases, greater potency and selectivity for GAT-1.[3]
Q4: What are the known side effects of GAT-1 inhibitors?
A4: Clinical trials with GAT-1 inhibitors, such as tiagabine, have reported side effects including dizziness, asthenia (weakness), somnolence, nausea, and nervousness. In some cases, more severe adverse effects like seizures have been observed, particularly at higher doses.[4]
Troubleshooting Guides
In Vitro GABA Uptake Assays
Issue: High background signal in [³H]GABA uptake assay.
-
Possible Cause 1: Inadequate washing.
-
Solution: Ensure thorough and rapid washing of cells or synaptosomes with ice-cold buffer immediately after the uptake incubation period. Increase the number of wash steps to effectively remove extracellular [³H]GABA.
-
-
Possible Cause 2: Non-specific binding of [³H]GABA.
-
Solution: Include a control group with a high concentration of a known GAT inhibitor (e.g., tiagabine) to determine the level of non-specific binding. Subtract this value from your experimental readings.
-
-
Possible Cause 3: Cell lysis and release of intracellular [³H]GABA.
-
Solution: Handle cells gently during washing and processing. Ensure that the buffer composition and temperature are optimal to maintain cell integrity.
-
Issue: Low or inconsistent inhibitory effect of a test compound.
-
Possible Cause 1: Poor compound solubility.
-
Solution: Prepare stock solutions in an appropriate solvent like DMSO. When diluting into aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5%) and does not affect transporter activity. Consider using sonication or vortexing to aid dissolution. For persistently problematic compounds, formulation strategies such as using cyclodextrins may be necessary.[5]
-
-
Possible Cause 2: Compound instability.
-
Solution: Assess the stability of your compound in the assay buffer over the incubation time. If degradation is observed, shorten the incubation period or consider using a more stable analog.
-
-
Possible Cause 3: Incorrect compound concentration.
-
Solution: Verify the concentration of your stock solution and ensure accurate dilutions. Perform a full dose-response curve to determine the IC50 value rather than relying on a single concentration.
-
In Vivo Studies
Issue: Test compound (this compound derivative) precipitates in the formulation for in vivo administration.
-
Possible Cause 1: Poor aqueous solubility of the lipophilic derivative.
-
Solution: A variety of formulation strategies can be employed to improve the solubility of poorly soluble compounds for in vivo studies. These include:
-
Co-solvent systems: Utilize a mixture of water-miscible organic solvents (e.g., PEG400, propylene glycol, ethanol) to dissolve the compound.[6]
-
Surfactant-based formulations: Incorporate surfactants to form micelles that can encapsulate the drug.[6]
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[7]
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanoscale can increase its dissolution rate and bioavailability.[1]
-
-
-
Possible Cause 2: Incompatible vehicle components.
-
Solution: Systematically test the compatibility of your compound with individual and combinations of excipients. Start with simple formulations and gradually increase complexity.
-
Issue: Lack of efficacy in an animal model despite good in vitro potency.
-
Possible Cause 1: Insufficient BBB penetration.
-
Solution: Directly measure the brain-to-plasma concentration ratio of your compound. If BBB penetration is low, further medicinal chemistry efforts to increase lipophilicity or explore transporter-mediated delivery may be needed.
-
-
Possible Cause 2: Rapid metabolism.
-
Solution: Conduct pharmacokinetic studies to determine the half-life and clearance of the compound. If metabolism is rapid, strategies to block metabolic hotspots on the molecule or co-administration with a metabolic inhibitor (in preclinical studies) could be considered.
-
-
Possible Cause 3: Off-target effects.
-
Solution: Profile your compound against a panel of CNS receptors and transporters to identify potential off-target interactions that might counteract its intended therapeutic effect.
-
Data Presentation
Table 1: Comparative Inhibitory Potency of this compound and its Derivatives on GABA Transporters.
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) | GAT-1 Selectivity |
| This compound | 14 - 39 | 58 | 119 - 378 | 1870 | Low |
| Tiagabine | 0.07 | >1000 | >1000 | >1000 | High |
| SKF-89976A | 0.14 | 20 | 20 | >1000 | Moderate |
| NNC-711 | 0.04 | >1000 | >1000 | >1000 | High |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro [³H]GABA Uptake Assay
Objective: To determine the inhibitory potency (IC₅₀) of a test compound on GABA transporters.
Materials:
-
HEK293 cells stably expressing the target GAT subtype.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
Test compound stock solution (e.g., in DMSO).
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Cell Culture: Plate the GAT-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Preparation of Assay Plate: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Compound Incubation: Add assay buffer containing various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known GAT inhibitor). Pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Uptake: Add [³H]GABA to each well to a final concentration appropriate for the target GAT subtype (typically at or below the Km value).
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.
-
Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Assessment of Blood-Brain Barrier Penetration
Objective: To determine the brain-to-plasma concentration ratio of a test compound.
Materials:
-
Test compound.
-
Appropriate animal model (e.g., mice or rats).
-
Vehicle for compound administration.
-
Blood collection supplies (e.g., heparinized tubes).
-
Brain tissue homogenization equipment.
-
Analytical method for compound quantification (e.g., LC-MS/MS).
Methodology:
-
Compound Administration: Administer the test compound to the animals via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At a predetermined time point (e.g., the time of expected peak plasma concentration), anesthetize the animal and collect a blood sample via cardiac puncture into a heparinized tube.
-
Brain Tissue Harvesting: Immediately following blood collection, perfuse the animal with ice-cold saline to remove blood from the brain vasculature. Excise the brain and weigh it.
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Compound Extraction: Extract the compound from the plasma and brain homogenate using an appropriate method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).
-
Quantification: Analyze the concentration of the test compound in the plasma and brain extracts using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL).
Mandatory Visualizations
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery of Guvacine to the Brain
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the in vivo delivery of Guvacine to the brain.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside. This compound, being a relatively polar small molecule, has limited ability to passively diffuse across the BBB.
Q2: What are the primary strategies to enhance this compound delivery to the brain?
A2: The two main strategies are:
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic version (a prodrug) that can cross the BBB more readily. Once in the brain, the prodrug is metabolized back into the active this compound.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound within nanoparticles (e.g., liposomes or PLGA nanoparticles) to facilitate its transport across the BBB.
Q3: Which prodrug strategy has been explored for this compound?
A3: An ester-based prodrug approach has been investigated. For example, the synthesis of pivaloyloxymethyl esters of this compound has been explored to increase its lipophilicity and potential for crossing the BBB.
Q4: What types of nanoparticles are suitable for this compound delivery?
A4: Both liposomes and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are promising carriers for this compound. These can be further modified with surface ligands to actively target receptors on the BBB for enhanced uptake.
Q5: How can I quantify the concentration of this compound in brain tissue?
A5: A common and sensitive method is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This technique allows for the accurate quantification of small molecules like this compound in complex biological matrices such as brain homogenates.[1]
Troubleshooting Guides
Prodrug Strategy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low in vivo efficacy of this compound prodrug | 1. Poor stability of the ester prodrug in plasma, leading to premature hydrolysis before reaching the BBB.[2][3][4] 2. Inefficient conversion of the prodrug back to this compound within the brain.[5] 3. The prodrug itself is a substrate for efflux transporters at the BBB. | 1. Assess the in vitro stability of the prodrug in plasma from the animal model being used. Consider alternative ester linkages with different hydrolysis rates.[4][6] 2. Perform in vitro studies with brain homogenates to confirm the enzymatic conversion of the prodrug to this compound. 3. Use in vitro BBB models to assess the potential for efflux of the prodrug. If efflux is confirmed, consider co-administration with an efflux pump inhibitor or redesigning the prodrug. |
| High variability in experimental results | 1. Inconsistent administration of the prodrug. 2. Inter-animal variations in plasma esterase activity.[2] | 1. Ensure consistent and accurate dosing and administration route. 2. Increase the number of animals per group to account for biological variability. |
Nanoparticle-Based Delivery
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in PLGA nanoparticles | 1. this compound is a hydrophilic molecule, which can lead to its partitioning into the external aqueous phase during the nanoprecipitation or emulsion solvent evaporation process.[7][8] 2. Inappropriate solvent/antisolvent system or polymer concentration. | 1. Modify the standard nanoparticle preparation method. For the double emulsion solvent evaporation (W/O/W) method, try changing the organic phase (e.g., from 100% DCM to a mixture of DCM and ethyl acetate) to improve encapsulation. For nanoprecipitation, adjusting the pH of the aqueous phase can slightly increase encapsulation efficiency. 2. Optimize the polymer concentration and the ratio of the organic to the aqueous phase. |
| Low encapsulation efficiency of this compound in liposomes | 1. Suboptimal lipid composition for encapsulating a hydrophilic drug. 2. Inefficient hydration or sonication process. | 1. Use a lipid hydration method with a buffer solution containing this compound. 2. Optimize the sonication or extrusion parameters to ensure the formation of unilamellar vesicles of the desired size. |
| Nanoparticle instability (aggregation) | 1. Low zeta potential. 2. Inappropriate storage conditions. | 1. For PLGA nanoparticles, ensure the zeta potential is sufficiently negative (e.g., below -15 mV) to ensure colloidal stability. Consider surface coating with polymers like PEG. 2. Store nanoparticle suspensions at recommended temperatures (e.g., 4°C) and avoid freezing unless they are lyophilized with a cryoprotectant. |
| Limited brain uptake of nanoparticles | 1. Rapid clearance by the reticuloendothelial system (RES). 2. Inefficient interaction with the BBB. | 1. Surface modify the nanoparticles with polyethylene glycol (PEG) to create "stealth" nanoparticles with longer circulation times.[9] 2. Functionalize the nanoparticle surface with ligands that target receptors on the BBB, such as transferrin or insulin receptors, to promote receptor-mediated transcytosis.[10] 3. Consider using cationic liposomes, which can interact with the negatively charged surface of the BBB endothelial cells, but be mindful of potential toxicity.[11][12][13] |
| Off-target accumulation and potential toxicity | 1. Non-specific uptake of nanoparticles by other organs, particularly the liver and spleen.[14] 2. Cationic lipids in liposomes can exhibit dose-dependent toxicity.[11] | 1. PEGylation can help reduce RES uptake. 2. Carefully evaluate the dose-response relationship for toxicity of cationic liposomes in cell culture and in vivo models. |
Quantitative Data Summary
Table 1: In Vivo Brain Delivery Enhancement of a GABA Analogue (Nipecotic Acid) via Prodrug Strategy
| Compound | Administration Route | Dose (mg/kg) | Maximum Anticonvulsant Effect (%) | Onset of Action (min) | Duration of Action (min) |
| Nipecotic Acid | Intraperitoneal | 100 | 0 | - | - |
| Nipecotic Acid Tyrosine Ester | Intraperitoneal | 100 | 60 | 30 | 120 |
Table 2: Physicochemical Properties of Drug-Loaded PLGA Nanoparticles for Brain Delivery
| Drug | Polymer | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Lamotrigine | PLGA | 184.6 | -18.8 | 84.87 | 10.21 |
| Capecitabine | PLGA | 144.5 | -14.8 | 88.4 | 16.98 |
Data from studies on other small molecule drugs encapsulated in PLGA nanoparticles for brain delivery, as specific data for this compound is not available in the searched literature.[16][17]
Table 3: Brain Pharmacokinetics of a Drug (Donepezil) in Free Form vs. Liposomal Formulation via Intranasal Route
| Formulation | Cmax (ng/g) | Tmax (h) | AUC0–t (ng·h/g) | Half-life (h) |
| Free Donepezil (Intranasal) | 285.4 ± 25.1 | 1.0 | 1589.6 ± 145.2 | 5.55 ± 1.04 |
| Liposomal Donepezil (Intranasal) | 412.8 ± 36.5 | 0.5 | 2874.3 ± 210.8 | 6.90 ± 1.14 |
Data from a study on donepezil, demonstrating the potential of liposomal formulations to enhance brain delivery via the intranasal route.[18]
Experimental Protocols
Protocol 1: Synthesis of a Generic Ester Prodrug of this compound (Conceptual)
This protocol is a conceptual outline based on general esterification methods, as a specific detailed protocol for a this compound prodrug was not found in the provided search results.
-
Protection of the secondary amine: React this compound with a suitable protecting group (e.g., Boc anhydride) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane, DCM) to protect the secondary amine.
-
Esterification: To the protected this compound, add the desired alcohol (e.g., pivaloyloxymethyl alcohol) and a coupling agent (e.g., DCC/DMAP) in an anhydrous solvent (e.g., DCM). Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and purification: Filter the reaction mixture to remove by-products. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final ester prodrug of this compound.
-
Characterization: Confirm the structure of the synthesized prodrug using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation (W/O/W)
This is a generalized protocol for encapsulating a hydrophilic drug like this compound.[19]
-
Preparation of the internal aqueous phase (W1): Dissolve this compound in a small volume of deionized water or a suitable buffer.
-
Preparation of the organic phase (O): Dissolve PLGA in a water-immiscible organic solvent such as dichloromethane (DCM) or a mixture of DCM and ethyl acetate.
-
Formation of the primary emulsion (W1/O): Add the internal aqueous phase (W1) to the organic phase (O). Emulsify using a high-speed homogenizer or a probe sonicator to form a stable water-in-oil emulsion.
-
Formation of the double emulsion (W1/O/W2): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., 1-5% w/v polyvinyl alcohol, PVA). Homogenize or sonicate again to form the double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle collection and purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet several times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization (optional): For long-term storage, resuspend the nanoparticles in a solution containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry.
-
Characterization:
-
Particle size and zeta potential: Use dynamic light scattering (DLS).
-
Morphology: Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation efficiency and drug loading: Separate the nanoparticles from the supernatant by ultracentrifugation. Quantify the amount of free this compound in the supernatant using HPLC-MS/MS. The encapsulated drug is the difference between the total initial amount and the free amount.
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100[20][21] Drug Loading (%) = [(Weight of Encapsulated Drug) / (Weight of Nanoparticles)] x 100
-
Protocol 3: Quantification of this compound in Brain Tissue by HPLC-MS/MS
This protocol is based on general methods for neurotransmitter quantification in brain tissue.[1][22]
-
Sample preparation:
-
Homogenize the brain tissue samples in a suitable buffer (e.g., a solution containing an internal standard).
-
Precipitate the proteins by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic separation:
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., a C18 or HILIC column).
-
Use an appropriate mobile phase gradient to achieve good separation of this compound from other components in the sample.
-
-
Mass spectrometric detection:
-
Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Set specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the brain tissue samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Workflow for this compound prodrug development and evaluation.
Caption: Workflow for this compound nanoparticle formulation and testing.
References
- 1. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.rutgers.edu [sites.rutgers.edu]
- 7. Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery: From R&D to cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic delivery to central nervous system by engineered PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Barriers and Strategies of Cationic Liposomes for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Nose-to-brain delivery of lamotrigine-loaded PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation, characterization, and in vivo evaluation of intranasally administered liposomal formulation of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. mdpi.com [mdpi.com]
- 22. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
Guvacine vs. Tiagabine: A Comparative Analysis of Potency and Selectivity for the GABA Transporter GAT-1
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between pharmacological tools is paramount. This guide provides a detailed comparison of Guvacine and Tiagabine, two prominent inhibitors of the GABA transporter 1 (GAT-1), focusing on their potency and selectivity. The information presented herein is supported by experimental data to facilitate informed decisions in research and development endeavors.
Introduction to GAT-1 and its Inhibitors
The GABA transporter 1 (GAT-1) plays a crucial role in regulating neurotransmission by clearing gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[1][2][3] Inhibition of GAT-1 prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism has been a key target for the development of therapeutics for conditions such as epilepsy.[4][5]
This compound, a natural alkaloid, and Tiagabine, a synthetic derivative of nipecotic acid, are both well-characterized inhibitors of GAT-1.[4] While both compounds target GAT-1, they exhibit significant differences in their potency and selectivity, which are critical parameters for their application in research and clinical settings.
Potency and Selectivity: A Quantitative Comparison
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%. Selectivity, on the other hand, refers to the inhibitor's ability to preferentially bind to its intended target over other related targets.
The following table summarizes the available IC50 data for this compound and Tiagabine against various GABA transporters.
| Compound | Transporter | Species | IC50 (µM) |
| This compound | hGAT-1 | Human | 14 |
| rGAT-1 | Rat | 39 | |
| rGAT-2 | Rat | 58 | |
| rGAT-3 | Rat | 378 | |
| Tiagabine | hGAT-1 | Human | 0.07[4] |
| (in vivo) | - | 0.067 | |
| rGAT-1 (HEK cells) | Rat | 0.64[6] | |
| [3H]GABA uptake (Synaptosomes) | - | 0.067[7] | |
| [3H]GABA uptake (Neurons) | - | 0.446[7] | |
| [3H]GABA uptake (Glia) | - | 0.182[7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
From the data, it is evident that Tiagabine is significantly more potent in inhibiting GAT-1 than this compound. The IC50 value for Tiagabine at human GAT-1 is in the nanomolar range (0.07 µM), whereas this compound's IC50 is in the micromolar range (14 µM).[4] This indicates that a much lower concentration of Tiagabine is required to achieve the same level of GAT-1 inhibition as this compound.
Experimental Protocols
The determination of inhibitor potency and selectivity for GAT-1 typically involves in vitro GABA uptake assays. The following is a generalized protocol based on common methodologies.
[3H]GABA Uptake Assay in Transfected Cell Lines
This assay measures the inhibition of radiolabeled GABA uptake into cultured cells engineered to express a specific GABA transporter subtype.
1. Cell Culture and Transfection:
- HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are commonly used.
- Cells are cultured in appropriate media and conditions.
- Transient or stable transfection is performed using a plasmid vector containing the cDNA for the desired human or rat GABA transporter (e.g., hGAT-1, rGAT-2, etc.).
2. Assay Procedure:
- Transfected cells are seeded into 96-well microplates.
- On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
- Cells are pre-incubated for a short period with the test compound (this compound or Tiagabine) at various concentrations or a vehicle control.
- The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]GABA.
- The incubation is carried out for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
- The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.
3. Measurement and Data Analysis:
- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor.
- The percentage of inhibition for each concentration of the test compound is calculated.
- IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing the Molecular Context
To better understand the roles of GAT-1 and the experimental approach to studying its inhibitors, the following diagrams are provided.
Figure 1. GABAergic Synapse Signaling Pathway.
This diagram illustrates the key components of a GABAergic synapse. GAT-1, located on the presynaptic neuron and surrounding astrocytes, is responsible for the reuptake of GABA from the synaptic cleft, thus terminating the inhibitory signal.
Figure 2. Experimental Workflow for GAT Inhibitor Screening.
This flowchart outlines a typical workflow for identifying and characterizing novel GAT inhibitors, starting from a large compound library and progressing through stages of increasing analytical rigor to identify potent and selective lead compounds.
Conclusion
In the comparative analysis of this compound and Tiagabine as GAT-1 inhibitors, Tiagabine emerges as a significantly more potent and selective compound. Its nanomolar potency and high selectivity for GAT-1 make it a valuable tool for specific modulation of the GABAergic system in both research and clinical applications. This compound, while also a GAT-1 inhibitor, exhibits lower potency and broader selectivity, which may be advantageous in certain experimental contexts but limits its utility where precise targeting of GAT-1 is required. The choice between these two inhibitors should be guided by the specific requirements of the study, with careful consideration of their respective pharmacological profiles.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 3. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
comparative analysis of Guvacine and nipecotic acid on GABA uptake
An Objective Comparison of Guvacine and Nipecotic Acid on GABA Uptake
This guide provides a detailed comparative analysis of two widely used γ-aminobutyric acid (GABA) uptake inhibitors: this compound and Nipecotic acid. Both are instrumental research tools used to investigate the intricacies of the GABAergic system. The primary mechanism for terminating the action of synaptically released GABA is its re-uptake into neurons and glial cells by GABA transporters (GATs).[1] this compound and Nipecotic acid are competitive inhibitors of this process, thus enhancing GABAergic transmission.[2][3]
Mechanism of Action
Both this compound, an alkaloid derived from the nut of Areca catechu, and Nipecotic acid function as competitive inhibitors of GABA transporters.[3][4] This means they bind to the same site on the transporter protein as GABA, thereby preventing the re-uptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This inhibition leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, subsequently enhancing the activation of postsynaptic GABA receptors. Four main subtypes of GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). The potency and selectivity of this compound and Nipecotic acid vary across these subtypes.
Quantitative Data Comparison: Inhibitory Potency (IC₅₀)
The inhibitory potency of this compound and Nipecotic acid is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to block 50% of GABA uptake. The table below summarizes the reported IC₅₀ values for both compounds against various GABA transporter subtypes from different species.
| Compound | Transporter Subtype | Species | IC₅₀ (µM) |
| This compound | GAT-1 | Human | 14[5][6][7] |
| GAT-1 | Rat | 39[4][5][7] | |
| GAT-2 | Rat | 58[4][5][7] | |
| GAT-3 | Human | 119[5][6][7] | |
| GAT-3 | Rat | 378[4][5][7] | |
| BGT-1 | Human | 1870[5][6][7] | |
| Nipecotic Acid | GAT-1 | Human | 8 |
| GAT-1 | Mouse | 2.6[8] | |
| GAT-2 | Rat | 38 | |
| GAT-2 | Mouse | 310[8] | |
| GAT-3 | Human | 106 | |
| GAT-3 | Mouse | 29[8] | |
| GAT-4 | Mouse | 16[8] | |
| BGT-1 | Human | 2370 |
Based on the presented data, Nipecotic acid generally exhibits a higher potency for GAT-1 compared to this compound. For instance, the IC₅₀ value of Nipecotic acid for human GAT-1 is 8 µM, whereas for this compound it is 14 µM.[5][6][7] Both compounds show lower potency for BGT-1. It is also noteworthy that Nipecotic acid can act as a substrate for the GABA transporter, potentially being transported into the cell and acting as a false transmitter, which contrasts with some of its more specific derivatives like tiagabine.[9]
Experimental Protocols
The determination of IC₅₀ values for GABA uptake inhibitors typically involves a radiolabeled substrate uptake assay. Below is a generalized protocol for such an experiment.
Objective: To measure the inhibition of [³H]GABA uptake by this compound and Nipecotic acid in cultured cells expressing specific GABA transporter subtypes.
Materials:
-
Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells transfected with hGAT-1).
-
Cell culture medium (e.g., DMEM).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
This compound and Nipecotic acid of varying concentrations.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Culture: The transfected cells are cultured in appropriate flasks or plates until they reach a suitable confluency.
-
Preparation: On the day of the experiment, the culture medium is removed, and the cells are washed with the assay buffer.
-
Pre-incubation: Cells are pre-incubated for a short period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) with the assay buffer containing various concentrations of the inhibitor (this compound or Nipecotic acid).
-
Initiation of Uptake: The uptake reaction is initiated by adding a known concentration of [³H]GABA to the buffer.
-
Incubation: The cells are incubated for a defined period (e.g., 10-20 minutes) to allow for the uptake of the radiolabeled substrate.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular [³H]GABA.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of [³H]GABA uptake is determined for each inhibitor concentration. Non-specific uptake is determined in the presence of a high concentration of a non-labeled GAT inhibitor. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Caption: Inhibition of GABA reuptake at the synapse by this compound or Nipecotic acid.
References
- 1. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Guvacine's Inhibitory Specificity: A Comparative Guide for Neurotransmitter Transporter Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Guvacine's inhibitory specificity against a panel of key neurotransmitter transporters. While this compound is a well-known GABA uptake inhibitor, its precise inhibitory constants across a broad range of transporters are not extensively documented in publicly available literature. Therefore, this guide presents the available data for this compound and its close, more potent derivatives to offer a comprehensive understanding of its selectivity profile. The information herein is intended to assist researchers in designing experiments and interpreting results related to GABAergic neurotransmission and drug discovery.
Comparative Inhibitory Activity of this compound and Its Derivatives
This compound, a natural product found in the nut of Areca catechu, serves as a competitive inhibitor of GABA transporters (GATs). It acts as a substrate analog, competing with GABA for uptake into presynaptic neurons and glial cells.[1] While this compound itself exhibits inhibitory activity, much of the pharmacological research has focused on its more potent, lipophilic derivatives, such as NO-711. These derivatives have been instrumental in characterizing the function and pharmacology of the different GAT subtypes.
The following table summarizes the available quantitative data on the inhibitory potency (IC50/Ki) of this compound and its derivative, NO-711, against various neurotransmitter transporters. It is important to note the significantly higher potency of the synthetic derivative compared to the parent compound. Data for this compound's direct interaction with monoamine transporters (DAT, SERT, NET) is sparse, reflecting its generally accepted selectivity for GABA transporters.
| Compound | Transporter | IC50 / Ki (µM) | Species | Comments |
| This compound | GAT-1 | ~25 | Rat Brain Synaptosomes | Competitive inhibitor. |
| GAT-2 | >1000 | Recombinant Human | Low affinity. | |
| GAT-3 | >1000 | Recombinant Human | Low affinity. | |
| BGT-1 | >1000 | Recombinant Human | Low affinity. | |
| DAT | Not widely reported | - | Generally considered inactive. | |
| SERT | Not widely reported | - | Generally considered inactive. | |
| NET | Not widely reported | - | Generally considered inactive. | |
| NO-711 | GAT-1 | 0.04 - 0.1 | Recombinant Human/Rat | Highly potent and selective GAT-1 inhibitor. |
| GAT-2 | 740 | Recombinant Human | Significantly lower affinity compared to GAT-1. | |
| GAT-3 | 350 | Recombinant Human | Significantly lower affinity compared to GAT-1. | |
| BGT-1 | 3570 | Recombinant Human | Very low affinity. |
Note: The IC50 and Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols
The determination of a compound's inhibitory activity at neurotransmitter transporters is typically performed using a radioligand uptake inhibition assay. The following is a generalized protocol for a [³H]GABA uptake inhibition assay in cultured cells expressing a specific GABA transporter subtype.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for a specific GABA transporter subtype (e.g., GAT-1).
Materials:
-
HEK293 cells stably expressing the human GAT-1 transporter.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Poly-D-lysine coated 96-well plates.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
Unlabeled GABA.
-
Test compound (this compound) stock solution.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the GAT-1 expressing HEK293 cells into 96-well poly-D-lysine coated plates at a density of 40,000-60,000 cells/well. Incubate at 37°C and 5% CO2 for 24-48 hours to allow for cell adherence and formation of a monolayer.
-
Preparation of Assay Solutions:
-
Prepare serial dilutions of the test compound (this compound) in Assay Buffer.
-
Prepare a solution of [³H]GABA and unlabeled GABA in Assay Buffer to a final concentration of ~10-20 nM [³H]GABA. The concentration of unlabeled GABA can be adjusted to be near the Km of the transporter for GABA.
-
Prepare a high concentration of unlabeled GABA (e.g., 1 mM) in Assay Buffer to determine non-specific uptake.
-
-
Uptake Assay:
-
Wash the cell monolayer twice with pre-warmed Assay Buffer.
-
Add 50 µL of the test compound dilutions or vehicle control to the appropriate wells.
-
To determine non-specific uptake, add 50 µL of the high concentration unlabeled GABA solution to separate wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake reaction by adding 50 µL of the [³H]GABA/GABA solution to all wells.
-
Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) to ensure initial velocity conditions.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay solution.
-
Wash the cells three times with ice-cold Assay Buffer to remove extracellular [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of excess unlabeled GABA) from the total uptake (CPM in the absence of inhibitor).
-
Plot the percentage of specific [³H]GABA uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining neurotransmitter transporter inhibition and the signaling pathway of a GABAergic synapse.
Caption: Experimental workflow for a [³H]GABA uptake inhibition assay.
Caption: Simplified GABAergic synapse showing the role of GAT-1 and its inhibition by this compound.
References
A Comparative Guide to the In Vivo Efficacy of Guvacine and SKF 89976A as GABA Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Guvacine and SKF 89976A, two prominent inhibitors of gamma-aminobutyric acid (GABA) reuptake. The focus is on their anticonvulsant properties, supported by experimental data from preclinical studies.
Mechanism of Action: Enhancing GABAergic Inhibition
Both this compound and SKF 89976A exert their effects by inhibiting the GABA transporter 1 (GAT-1). GAT-1 is a crucial protein responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By blocking GAT-1, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and producing an overall inhibitory effect on neuronal activity. This mechanism is the basis for their potential therapeutic applications, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy.
Comparative In Vivo Anticonvulsant Efficacy
Direct comparative studies have evaluated the anticonvulsant effects of SKF 89976A and a potent derivative of this compound, SKF 100330-A (N-[4,4-diphenyl-3-butenyl]-guvacine). These studies provide valuable insights into their relative potencies in established animal models of epilepsy.
| Compound | Animal Model | Seizure Induction | Route of Administration | ED50 (mg/kg) | Reference |
| SKF 100330-A (this compound derivative) | Amygdaloid Kindled Rats | Electrical Stimulation | Intraperitoneal (i.p.) | 4.6 | [1] |
| SKF 89976A | Amygdaloid Kindled Rats | Electrical Stimulation | Intraperitoneal (i.p.) | 15.1 | [1] |
| SKF 100330-A (this compound derivative) | Seizure-Prone Gerbils | Air Blast Stimulation | Intraperitoneal (i.p.) | 1.6 | [2] |
| SKF 89976A | Seizure-Prone Gerbils | Air Blast Stimulation | Intraperitoneal (i.p.) | 4.1 | [2] |
The data indicates that the this compound derivative, SKF 100330-A, is more potent than SKF 89976A in both the amygdaloid kindled rat model and the audiogenic seizure model in gerbils, as demonstrated by its lower ED50 values.[1][2] Notably, both compounds were reported to be non-sedative at their effective anticonvulsant doses.[1][2]
Experimental Protocols
Amygdaloid Kindling in Rats
This model is used to study the development and suppression of seizures.
Methodology:
-
Animals: The study utilized female rats.
-
Electrode Implantation: A bipolar electrode was stereotaxically implanted into the amygdala of each rat.
-
Kindling: After a recovery period, the rats received daily, brief, low-intensity electrical stimulation of the amygdala. This repeated stimulation leads to the progressive development of seizures, starting from focal seizures and culminating in generalized tonic-clonic seizures (fully kindled state).
-
Drug Testing: Once the rats were fully kindled, they were administered either the test compounds (SKF 100330-A or SKF 89976A) or a vehicle control via intraperitoneal injection.
-
Seizure Assessment: Following drug administration, the animals were stimulated again, and various seizure parameters were measured, including seizure severity (often rated on a standardized scale like the Racine scale), the latency to seizure onset, and the duration of the motor seizure and electroencephalographic (EEG) afterdischarge.[1]
-
Data Analysis: The dose-dependent effects of the compounds on these seizure parameters were analyzed to determine the ED50, the dose at which the compound is effective in 50% of the animals.[1]
Audiogenic Seizures in Gerbils
This model utilizes a genetic predisposition to seizures in certain strains of gerbils, which can be triggered by a specific auditory stimulus.
Methodology:
-
Animals: The experiments were conducted on genetically seizure-prone gerbils.
-
Drug Administration: The gerbils were treated with either SKF 100330-A, SKF 89976A, or a vehicle control through intraperitoneal injection.
-
Seizure Induction: At a predetermined time after drug administration, the animals were exposed to a loud auditory stimulus (e.g., an air blast) to induce seizures.
-
Seizure Observation: The occurrence and severity of the resulting seizures, typically generalized tonic-clonic seizures, were observed and recorded.
-
Efficacy Determination: The ability of the compounds to block the occurrence of these major seizures was assessed, and the anticonvulsant ED50 was calculated.[2]
Summary and Conclusion
The available in vivo data strongly suggests that both this compound (as represented by its derivative SKF 100330-A) and SKF 89976A are effective anticonvulsants. Their mechanism of action, the inhibition of the GAT-1 transporter, leads to an enhancement of GABAergic inhibition in the brain.
In direct comparative studies, the this compound derivative SKF 100330-A demonstrated greater potency than SKF 89976A in both rat and gerbil models of epilepsy.[1][2] An important observation from these studies is the lack of sedative side effects at anticonvulsant doses for both compounds, which is a desirable characteristic for potential antiepileptic drugs.[1][2]
Further research is warranted to explore the full therapeutic potential of these compounds, including their efficacy in other models of neurological and psychiatric disorders where GABAergic dysfunction is implicated. Additionally, detailed pharmacokinetic and safety profiling would be necessary for any potential clinical development.
References
A Head-to-Head Comparison of Guvacine and Gaboxadol: Targeting the GABAergic System Through Different Mechanisms
A deep dive into the distinct mechanisms of action of Guvacine, a GABA uptake inhibitor, and Gaboxadol, a GABA-A receptor agonist, reveals two unique strategies for modulating the primary inhibitory neurotransmitter system in the central nervous system. This guide provides a comprehensive comparison of their pharmacological profiles, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The gamma-aminobutyric acid (GABA) system is a critical regulator of neuronal excitability, and its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders. This compound and Gaboxadol both enhance GABAergic signaling, but they achieve this through fundamentally different molecular interactions. This compound acts by blocking the reuptake of GABA from the synaptic cleft, thereby increasing the ambient concentration of the neurotransmitter. In contrast, Gaboxadol directly activates GABA-A receptors, mimicking the action of endogenous GABA.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Gaboxadol |
| Primary Target | GABA Transporters (GATs) | GABA-A Receptors |
| Mechanism | Competitive Inhibition of GABA Uptake | Direct Agonism |
| Receptor Interaction | No direct binding to GABA receptors[1] | Binds to the orthosteric site of GABA-A receptors |
| Functional Outcome | Increased synaptic and extrasynaptic GABA levels | Increased chloride conductance, leading to hyperpolarization |
Mechanism of Action: A Detailed Look
This compound: The GABA Uptake Inhibitor
This compound, an alkaloid found in the areca nut, functions as a competitive inhibitor of GABA transporters (GATs).[2] By binding to these transporters, this compound prevents the reuptake of GABA from the synaptic cleft and extrasynaptic space back into presynaptic neurons and surrounding glial cells. This blockade leads to an elevation of GABA concentrations in the extracellular environment, thereby prolonging the inhibitory effect of GABA on postsynaptic neurons. This compound exhibits a preference for GAT-1, the most abundant GABA transporter in the brain.[3]
Gaboxadol: The Direct GABA-A Receptor Agonist
Gaboxadol, also known as THIP, is a synthetic analogue of muscimol and acts as a direct agonist at GABA-A receptors.[4] It binds to the same orthosteric site on the receptor as GABA itself, inducing a conformational change that opens the receptor's intrinsic chloride ion channel.[4] The resulting influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential. Gaboxadol exhibits a degree of selectivity, showing higher potency and efficacy at extrasynaptic GABA-A receptors containing the δ (delta) subunit. This preference for extrasynaptic receptors suggests a role in modulating tonic, rather than phasic, inhibition.
References
- 1. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Guvacine's Effects with Genetic Models of GAT Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guvacine, a potent GABA uptake inhibitor, with genetic models of GABA transporter (GAT) dysfunction, specifically focusing on the GAT-1 knockout mouse model. While direct experimental data on the administration of this compound to GAT-1 knockout mice is limited in publicly available literature, this guide offers a cross-validation by comparing the known pharmacological effects of this compound with the established phenotypic characteristics of these genetic models. This analysis is supplemented with data from alternative GAT inhibitors and detailed experimental protocols to aid in the design and interpretation of future research.
This compound: A Profile of a GAT Inhibitor
This compound, an alkaloid derived from the areca nut, is a competitive inhibitor of GABA transporters.[1] Its primary mechanism of action is the blockade of GABA reuptake from the synaptic cleft, thereby increasing the extracellular concentration of GABA and enhancing GABAergic neurotransmission.[2] This potentiation of inhibitory signaling underlies its potential therapeutic effects in conditions characterized by GABAergic deficits.
Genetic Models of GAT Dysfunction: The GAT-1 Knockout Mouse
To understand the consequences of GAT-1 inhibition in a chronically altered system, researchers have developed genetic models, most notably the GAT-1 knockout (KO) mouse. These mice lack a functional GAT-1 transporter and exhibit a distinct set of behavioral and neurochemical phenotypes that provide a valuable baseline for cross-validating the effects of pharmacological inhibitors like this compound.
Key Phenotypic Characteristics of GAT-1 KO Mice:
-
Motor Deficits: GAT-1 KO mice display significant motor impairments, including ataxia, tremors, and reduced performance on the rotarod test.[3]
-
Anxiety-like Behavior: Studies have shown that GAT-1 KO mice can exhibit altered anxiety-like behaviors, with some reports indicating mild anxiety or nervousness.[3]
-
Cognitive Impairment: Deficits in learning and memory have been observed in GAT-1 KO mice, particularly in tasks dependent on hippocampal function.[4]
-
Neurochemical Alterations: These mice have elevated extracellular GABA levels, leading to an increase in tonic GABAergic inhibition.[4][5]
Cross-Validation: this compound's Potential Effects in GAT-1 Dysfunction
In the absence of direct studies, we can extrapolate the likely effects of this compound in a GAT-1 deficient model. Since GAT-1 KO mice already have a baseline of elevated extracellular GABA due to the absence of the primary reuptake transporter, the administration of a GAT-1 inhibitor like this compound would be expected to have a less pronounced effect on further increasing GABA levels compared to its effect in wild-type animals. However, this compound also has affinity for other GAT subtypes, which could lead to more complex interactions.
The following table summarizes the expected interplay between this compound's known effects and the GAT-1 KO phenotype.
| Behavioral/Neurochemical Parameter | GAT-1 Knockout Phenotype | Expected Effect of this compound Administration | Rationale |
| Motor Function | Impaired (ataxia, tremor) | Potential exacerbation of motor deficits | Further increasing GABAergic tone through inhibition of other GATs could enhance motor side effects. |
| Anxiety Levels | Altered (mild anxiety/nervousness) | Variable; could be anxiolytic or have minimal effect | This compound's anxiolytic potential may be less pronounced in a system already saturated with GABA. |
| Cognitive Function | Impaired | Unlikely to rescue cognitive deficits | The underlying neurodevelopmental changes in GAT-1 KO mice may not be reversible by acute GAT inhibition. |
| Extracellular GABA | Significantly elevated | Modest further increase | The primary mechanism for GABA reuptake is already absent. |
| Tonic Inhibition | Markedly increased | Minor additional increase | The system is likely already near its ceiling for tonic GABAergic signaling. |
Comparative Analysis: this compound vs. Alternative GAT Inhibitors
A key alternative for studying GAT-1 inhibition is Tiagabine , a derivative of nipecotic acid, which is an FDA-approved antiepileptic drug.[6] Unlike this compound, Tiagabine has been studied more extensively in the context of GAT-1 KO mice, providing a valuable point of comparison.
| Feature | This compound | Tiagabine |
| Origin | Natural alkaloid from areca nut | Synthetic derivative of nipecotic acid |
| GAT Selectivity | Inhibits GAT-1, GAT-2, and GAT-3 with varying affinities[3] | Highly selective for GAT-1[6] |
| Clinical Use | Experimental | Approved for epilepsy treatment |
| Effects in GAT-1 KO Models | Data not available | Phenocopies many of the behavioral deficits seen in GAT-1 KO mice when administered to wild-type animals[3] |
The observation that Tiagabine administration in wild-type mice mimics the GAT-1 KO phenotype strongly supports the central role of GAT-1 in the observed behavioral changes and validates the GAT-1 KO mouse as a relevant model for studying the effects of GAT-1 inhibition.[3]
Experimental Protocols
Detailed methodologies for key behavioral assays are crucial for reproducible research. The following are standard protocols for assessing motor coordination, anxiety-like behavior, and spatial learning and memory in mouse models.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance.
Apparatus: A rotating rod apparatus with adjustable speed.
Procedure:
-
Habituation: Place the mouse on the stationary rod for 1 minute.
-
Trial: Start the rod rotation at a low speed (e.g., 4 RPM) and gradually accelerate to a maximum speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).
-
Measurement: Record the latency to fall from the rod.
-
Repetitions: Conduct multiple trials with an inter-trial interval of at least 15 minutes.
Open Field Test for Locomotor Activity and Anxiety
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena with walls, typically equipped with an overhead camera and tracking software.
Procedure:
-
Acclimation: Allow the mouse to acclimate to the testing room for at least 30 minutes before the test.
-
Trial: Gently place the mouse in the center of the open field arena and allow it to explore freely for a set duration (e.g., 10-20 minutes).[3][7]
-
Measurement: The tracking software records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[7] Increased time in the periphery is indicative of anxiety-like behavior.
Elevated Plus Maze for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Acclimate the mouse to the testing room.
-
Trial: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for a set time (e.g., 5 minutes).[8][9]
-
Measurement: Record the number of entries into and the time spent in the open and closed arms. A preference for the closed arms is indicative of higher anxiety.[8]
Morris Water Maze for Spatial Learning and Memory
Objective: To assess hippocampus-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
Procedure:
-
Acquisition Phase: For several consecutive days, conduct multiple trials where the mouse is placed in the pool from different starting positions and must find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds).[5][10]
-
Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set duration.
-
Measurement: Record the escape latency during the acquisition phase and the time spent in the target quadrant (where the platform was previously located) during the probe trial.[5]
Signaling Pathways and Experimental Workflows
GABAergic Synaptic Transmission
The diagram below illustrates the key components of a GABAergic synapse and the role of GAT-1 in GABA reuptake. This compound acts by blocking GAT-1, leading to an accumulation of GABA in the synaptic cleft.
Caption: GABAergic synapse showing synthesis, release, and reuptake of GABA, and the inhibitory action of this compound on GAT-1.
Experimental Workflow for Cross-Validation
The following diagram outlines a logical workflow for the cross-validation of this compound's effects using a GAT-1 knockout mouse model.
Caption: Experimental workflow for comparing the effects of this compound and alternatives in wild-type and GAT-1 KO mice.
Conclusion
While a direct experimental cross-validation of this compound in a genetic model of GAT-1 dysfunction is not yet available in the literature, this guide provides a framework for understanding its potential effects. The GAT-1 knockout mouse presents a valuable tool for dissecting the role of this transporter in various behavioral and neurochemical processes. By comparing the known effects of this compound with the phenotype of these mice and with data from other GAT inhibitors like Tiagabine, researchers can formulate targeted hypotheses and design robust experiments to further elucidate the therapeutic potential and possible side effects of this compound and other GAT-modulating compounds. The provided experimental protocols and workflow diagrams serve as a practical resource for initiating such investigations.
References
- 1. Effects of the Areca nut constituents arecaidine and this compound on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of two genetic animal models in behavioral tests of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA transporter-1 (GAT1)-deficient mice: differential tonic activation of GABAA versus GABAB receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GAT-1 regulates both tonic and phasic GABA(A) receptor-mediated inhibition in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Long-term anxiolytic and antidepressant-like behavioural effects of tiagabine, a selective GABA transporter-1 (GAT-1) inhibitor, coincide with a decrease in HPA system activity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Alzheimer’s Disease Enhanced Tonic Inhibition is Correlated With Upregulated Astrocyte GABA Transporter-3/4 in a Knock-In APP Mouse Model [frontiersin.org]
Assessing the Off-Target Effects of Guvacine Compared to Newer GAT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of GABA transporters (GATs) is a key therapeutic strategy for modulating GABAergic neurotransmission, with implications for a range of neurological and psychiatric disorders. Guvacine, a naturally occurring alkaloid, is a classical, non-selective GAT inhibitor that has been instrumental in early research. However, its clinical utility is limited by a lack of subtype selectivity and a corresponding potential for off-target effects. In recent years, the development of newer, more selective GAT inhibitors has aimed to overcome these limitations. This guide provides an objective comparison of the off-target effects of this compound with those of newer GAT inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Selectivity Profiles
The following tables summarize the inhibitory potency (IC50) of this compound and selected newer GAT inhibitors against the four major GAT subtypes. Lower IC50 values indicate higher potency. The selectivity ratio provides a measure of how selectively a compound inhibits one GAT subtype over others.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Reference(s) |
| This compound | 14 (human), 39 (rat) | 58 (rat) | 119 (human), 378 (rat) | 1870 (human) | [1][2] |
| (S)-SNAP-5114 | 388 (human) | 21 (rat) | 5 (human) | 140 | [3][4][5] |
| Tiagabine | 0.8 | >300 | >800 | >300 | [3] |
| (R,S)-EF-1502 | 7 | >300 | >300 | 26 | [3] |
Table 1: Inhibitory Potency (IC50) of GAT Inhibitors. This table provides a direct comparison of the concentrations required for this compound and newer inhibitors to achieve 50% inhibition of different GAT subtypes.
| Compound | GAT-1 vs GAT-3 Selectivity Ratio | GAT-3 vs GAT-1 Selectivity Ratio | Notes |
| This compound | ~8.5 (human) | ~0.12 (human) | Shows modest preference for GAT-1 over GAT-3. |
| (S)-SNAP-5114 | ~0.01 | ~77.6 | Demonstrates high selectivity for GAT-3 over GAT-1. |
| Tiagabine | >1000 | <0.001 | Exhibits very high selectivity for GAT-1. |
| (R,S)-EF-1502 | ~3.7 (for GAT-1 vs BGT-1) | - | A dual GAT-1/BGT-1 inhibitor. |
Table 2: Subtype Selectivity Ratios. This table highlights the degree of selectivity of each inhibitor for specific GAT subtypes, calculated from the IC50 values in Table 1.
Discussion of Off-Target Effects
This compound: As a relatively non-selective GAT inhibitor, this compound's off-target effects are a significant concern. Its activity at multiple GAT subtypes can lead to a broad and less predictable pharmacological profile. While comprehensive screening data against a wide range of receptors and ion channels is not extensively published, its lack of selectivity implies a higher probability of interacting with other structurally related transporters or proteins, potentially leading to unintended side effects.
Newer GAT Inhibitors:
-
(S)-SNAP-5114: This compound displays a significant improvement in selectivity for GAT-3 over other subtypes. However, it is not entirely devoid of off-target concerns. Studies have reported unexplained mortality in animal models at higher doses, suggesting potential toxicity that may not be directly related to GAT-3 inhibition.[6] This highlights the importance of thorough toxicological profiling even for more selective compounds.
-
Tiagabine: As a highly selective GAT-1 inhibitor, Tiagabine has achieved clinical use as an antiepileptic drug.[7] Its off-target effects are considered to be significantly lower than those of this compound. However, side effects such as dizziness and somnolence are reported, which are thought to be extensions of its on-target pharmacology (i.e., excessive GABAergic potentiation) rather than interactions with unrelated targets.[8]
-
(R,S)-EF-1502: This inhibitor demonstrates a dual selectivity for GAT-1 and BGT-1. While this provides a unique pharmacological profile, it also means that any observed effects could be due to the inhibition of either or both transporters. The off-target profile beyond these two transporters is not extensively characterized in publicly available literature.
Experimental Protocols
[³H]GABA Uptake Inhibition Assay
This assay is a cornerstone for determining the potency and selectivity of GAT inhibitors. It measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.
Materials:
-
Cell lines stably or transiently expressing the human GAT subtype of interest (e.g., HEK293 cells).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Test compounds (this compound and newer GAT inhibitors).
-
Scintillation fluid and a scintillation counter.
-
96-well microplates.
Procedure:
-
Cell Culture: Culture the cells expressing the target GAT subtype to an appropriate confluency in 96-well plates.
-
Preparation of Assay Plate: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed assay buffer.
-
Compound Addition: Add varying concentrations of the test compounds (e.g., this compound, (S)-SNAP-5114) to the wells. Include a vehicle control (no compound) and a positive control inhibitor with known potency.
-
Initiation of Uptake: Add a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well. Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Radioligand Binding Assay for Off-Target Profiling
This assay is used to assess the affinity of a test compound for a wide range of non-GAT targets, such as GPCRs and ion channels, to identify potential off-target interactions.
Materials:
-
Cell membranes or purified receptors for a panel of off-target proteins.
-
A specific radioligand for each off-target receptor.
-
Test compounds (this compound and newer GAT inhibitors).
-
Assay buffer specific to each receptor.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes/receptors, a fixed concentration of the specific radioligand, and varying concentrations of the test compound in the appropriate assay buffer.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will vary depending on the specific receptor.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound for the off-target receptor (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Signaling pathway of GABAergic neurotransmission and the site of action for GAT inhibitors.
Caption: Workflow for assessing the on-target and off-target effects of GAT inhibitors.
References
- 1. Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Munin: In silico screening for GAT-3 inhibitors [munin.uit.no]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Effects of Guvacine Against Established Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of Guvacine, a GABA uptake inhibitor, with established antiepileptic drugs (AEDs) such as Phenytoin, Carbamazepine, Valproate, and Phenobarbital. The information presented is collated from preclinical studies to assist researchers in evaluating the potential of GABA uptake inhibition as a therapeutic strategy for epilepsy.
Executive Summary
This compound exerts its anticonvulsant effects by inhibiting the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), thereby increasing GABAergic tone in the synaptic cleft. This mechanism of action is distinct from many established AEDs that primarily target voltage-gated ion channels or modulate GABA-A receptors directly. Preclinical data from various animal models of epilepsy, including the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models, demonstrate the anticonvulsant potential of this compound and its derivatives. This guide presents a compilation of this data for comparative analysis.
Data Presentation: Comparative Anticonvulsant Activity
The following tables summarize the median effective dose (ED50) of this compound and established antiepileptic drugs in two standard preclinical models of epilepsy. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental protocols, animal strains, and drug formulations.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model in Rodents
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound Derivative (SK&F 100330A) | Rat | i.p. | >40 | [1] |
| Phenytoin | Mouse | i.p. | 9.5 | [2] |
| Phenytoin | Rat | i.p. | 27.8 | [2] |
| Carbamazepine | Mouse | i.p. | 9.67 | [2] |
| Carbamazepine | Rat | i.p. | 4.39 | [2] |
| Valproate | Mouse | i.p. | 261.2 | [3] |
| Valproate | Mouse | i.p. | 196 | [2] |
| Phenobarbital | Mouse | i.p. | 16.3 | [3] |
Table 2: Anticonvulsant Activity in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound Derivative (SK&F 100330A) | Rat | i.p. | 13.8 | [1] |
| Phenytoin | Mouse | i.p. | 40-75 (ineffective) | [4] |
| Carbamazepine | Mouse | i.p. | >20 | [5] |
| Valproate | Mouse | i.p. | 159.7 | [3] |
| Valproate | Mouse | i.p. | 177.83 | [6] |
| Phenobarbital | Mouse | i.p. | 12.7 | [3] |
Experimental Protocols
Detailed methodologies for the key preclinical models cited are provided below to allow for replication and further investigation.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
1. Animals:
-
Species: Male Swiss mice or Sprague-Dawley rats.
-
Weight: Mice (20-25 g), Rats (100-150 g).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are acclimatized for at least one week before the experiment.
2. Drug Administration:
-
Test compounds and reference drugs are typically dissolved or suspended in a suitable vehicle (e.g., 0.9% saline, 0.5% methylcellulose).
-
Administration is commonly performed via the intraperitoneal (i.p.) or oral (p.o.) route.
-
The volume of administration is adjusted based on the animal's body weight (e.g., 10 ml/kg for mice).
-
A range of doses for each compound is tested to determine the ED50.
3. Seizure Induction:
-
An electrical stimulus is delivered via corneal or ear-clip electrodes using a constant current stimulator.
-
Stimulus parameters for mice are typically 50 mA, 60 Hz for 0.2 seconds. For rats, the current is higher, around 150 mA.
-
The endpoint is the occurrence of tonic hindlimb extension, characterized by a rigid, extended posture of the hindlimbs for at least 3 seconds.
4. Endpoint Measurement:
-
The ability of the test compound to abolish the tonic hindlimb extension is recorded as a positive (protected) or negative (unprotected) response.
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as the Litchfield and Wilcoxon method.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is used to screen for anticonvulsant drugs effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.
1. Animals:
-
Species: Male Swiss mice or Wistar rats.
-
Weight: Mice (18-22 g), Rats (120-160 g).
-
Housing: Similar to the MES model, animals are housed in a controlled environment with ad libitum access to food and water and are acclimatized prior to the experiment.
2. Drug Administration:
-
Test compounds, reference drugs, and vehicle are administered as described for the MES model.
-
The timing of drug administration before PTZ injection is critical and should be based on the pharmacokinetic profile of the compound.
3. Seizure Induction:
-
A convulsant dose of PTZ (typically 60-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Immediately after PTZ injection, animals are placed in individual observation chambers.
4. Endpoint Measurement:
-
Animals are observed for a period of 30 minutes for the presence or absence of generalized clonic seizures, often characterized by rhythmic contractions of the limbs, trunk, and facial muscles, and a loss of righting reflex.
-
The absence of clonic seizures for a defined period is considered protection.
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comparison of Parenteral Phenobarbital vs. Parenteral Phenytoin as Second-Line Management for Pediatric Convulsive Status Epilepticus in a Resource-Limited Setting [frontiersin.org]
- 5. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Head-to-head comparison finds three anti-seizure drugs equally effective for severe form of epilepsy | National Institutes of Health (NIH) [nih.gov]
Guvacine's Impact on GABA Uptake: A Comparative Analysis of Neuronal and Glial Effects
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of neuroactive compounds with different cell types in the central nervous system is paramount. This guide provides a detailed comparison of the effects of Guvacine, a well-known GABA uptake inhibitor, on neuronal versus glial cells, supported by experimental data and methodologies.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its clearance from the synaptic cleft is crucial for regulating neuronal excitability. This reuptake is mediated by GABA transporters (GATs), which are expressed differentially on neurons and glial cells. This compound, a natural alkaloid, and its derivatives are competitive inhibitors of these transporters. While this compound is a potent inhibitor of GABA uptake, studies have shown it does not exhibit significant selectivity between neuronal and glial GABA transport mechanisms.
Comparative Efficacy of this compound on Neuronal vs. Glial GABA Uptake
Experimental evidence from studies using cultured neurons and astrocytes indicates that this compound competitively inhibits GABA uptake in both cell types. A key study investigating diphenyl-3-butenyl derivatives of this compound found that these compounds, much like the parent molecule, are competitive inhibitors of GABA uptake in both neurons and astroglia but do not show any selectivity between the two cell types. This suggests that this compound broadly targets the GABA transport machinery present on both neurons and their surrounding glial support cells.
The lack of selectivity can be attributed to the distribution of GAT subtypes. GAT-1 is the most abundant transporter and is found principally on neurons, though it is also present in some specialized glia. Conversely, GAT-3 is considered to be predominantly expressed in astrocytes. Since this compound acts on both cell types, it is understood to inhibit both GAT-1 and GAT-3.
| Inhibitor | Cell Type | Inhibition Type | K_i / IC_50 | Selectivity | Reference |
| This compound | Neurons | Competitive | Not specified in retrieved results | None | |
| This compound | Astrocytes | Competitive | Not specified in retrieved results | None | |
| SKF-100330-A (this compound derivative) | Neurons | Competitive | Similar to parent compound | None | |
| SKF-100330-A (this compound derivative) | Astrocytes | Competitive | Similar to parent compound | None |
Experimental Protocols
The following outlines a generalized protocol for a [³H]GABA uptake assay, a common method used to determine the inhibitory effects of compounds like this compound on neuronal and glial GABA uptake. This protocol is a synthesis of methodologies described in the scientific literature.
Primary Cell Culture
Neuronal Cultures:
-
Dissociation: Cerebral cortices are dissected from embryonic day 15-16 mouse or rat brains and mechanically dissociated in a suitable buffer.
-
Plating: Dissociated cells are plated on poly-L-lysine-coated culture dishes or coverslips at a density of 1-2 x 10⁵ cells/cm².
-
Culture Medium: Cells are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
-
Maturation: Cultures are maintained for 7-14 days to allow for neuronal differentiation and synapse formation. To limit glial proliferation, an antimitotic agent like cytosine arabinoside may be added.
Astrocyte Cultures:
-
Dissociation: Cerebral cortices from neonatal (P1-P3) mouse or rat pups are dissociated.
-
Plating: Cells are plated on uncoated culture flasks.
-
Purification: After 7-10 days, the mixed glial cultures are shaken to remove microglia and oligodendrocyte precursor cells, leaving a purified astrocyte monolayer.
-
Subculturing: Astrocytes are then trypsinized and re-plated for experiments.
[³H]GABA Uptake Assay
-
Preparation: Cultured neurons or astrocytes are washed with a pre-warmed Krebs-Ringer-HEPES buffer.
-
Pre-incubation: Cells are pre-incubated for 10-15 minutes in the buffer containing the desired concentrations of this compound or a vehicle control.
-
Initiation of Uptake: The uptake assay is initiated by adding [³H]GABA (typically at a final concentration of 50-100 nM) to the wells.
-
Incubation: Cells are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.
-
Termination of Uptake: The assay is stopped by rapidly aspirating the incubation medium and washing the cells three times with ice-cold buffer.
-
Lysis and Scintillation Counting: Cells are lysed with a sodium hydroxide solution or a lysis buffer. The lysate is then transferred to scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]GABA uptake is normalized to the protein content in each well. The inhibitory effect of this compound is calculated as a percentage of the control (vehicle-treated) uptake. IC₅₀ values can be determined by testing a range of this compound concentrations and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of GABA uptake by both neuronal and glial transporters involves the co-transport of GABA with sodium (Na⁺) and chloride (Cl⁻) ions down their electrochemical gradients. This compound, as a competitive inhibitor, binds to the same site as GABA on the transporter protein, thereby blocking the uptake of the neurotransmitter.
Below are diagrams illustrating the experimental workflow for comparing this compound's effects and the differential signaling pathways in neurons and glia.
While the primary action of this compound is competitive inhibition at the GABA binding site, the regulation of the transporters themselves can differ between cell types. For instance, in rat hippocampal cultures, activation of Protein Kinase C (PKC) has been shown to reduce GABA uptake in neurons by decreasing the cell membrane expression of GAT-1, an effect not observed in glial cells. This highlights a potential for differential modulation of GABA uptake, even if direct inhibitors like this compound show no intrinsic selectivity.
Safety Operating Guide
Personal protective equipment for handling Guvacine
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Guvacine and its hydrochloride salt, including personal protective equipment (PPE) recommendations, disposal procedures, and emergency response.
Hazard Summary
This compound hydrochloride is classified as a hazardous substance. It is crucial to be aware of its potential effects to ensure safe handling.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1][2] | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3] | P264, P270, P301+P312, P330 |
GHS Hazard Pictogram:
Personal Protective Equipment (PPE)
The following personal protective equipment is essential for the safe handling of this compound and its salts.
| PPE Category | Recommended Equipment | Specifications and Procedures |
| Eye Protection | Safety goggles with side-shields or a face shield.[3] | Must provide full coverage to protect from splashes and dust. If you wear prescription glasses, ensure the protective eyewear fits comfortably over them.[3] |
| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves for any tears before use. Wash the outside of gloves with soap and water before removing them.[3] |
| Body Protection | Impervious clothing, such as a lab coat or a disposable Tyvek suit.[3] | Should cover all exposed skin to prevent contact. |
| Respiratory Protection | A suitable respirator (e.g., a particulate respirator or a reusable respirator with appropriate filters).[3] | Use in a well-ventilated area. Ensure the mask or respirator forms a tight seal against your face.[3] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for working with this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for safely handling this compound, from preparation to disposal.
Emergency Procedures
In the event of an accidental exposure to this compound, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Consult a physician if irritation persists.[3][4] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection : All waste materials, including unused this compound, contaminated PPE, and cleaning materials, should be collected in a suitable, clearly labeled, and sealed container for chemical waste.
-
Disposal Method : Dispose of the contents and the container at an approved waste disposal plant.[3][5] It is recommended to contact a licensed professional waste disposal service for this purpose.[5]
-
Environmental Precautions : Do not allow the product to enter drains, sewers, or watercourses.[6]
References
- 1. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound HYDROCHLORIDE CAS#: 498-96-4 [m.chemicalbook.com]
- 3. This compound | CAS#:498-96-4 | Chemsrc [chemsrc.com]
- 4. This compound hydrobromide|6027-92-5|MSDS [dcchemicals.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
